Cap-dependent endonuclease-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C55H46F4N6O14S2 |
|---|---|
Molecular Weight |
1155.1 g/mol |
IUPAC Name |
3-[[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethoxycarbonyloxy]propyl [(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl carbonate |
InChI |
InChI=1S/C55H46F4N6O14S2/c56-36-12-10-30-34(44(36)58)26-80-40-8-3-1-6-32(40)46(30)64-42-24-72-22-18-60(42)52(68)48-50(38(66)14-16-62(48)64)76-28-78-54(70)74-20-5-21-75-55(71)79-29-77-51-39(67)15-17-63-49(51)53(69)61-19-23-73-25-43(61)65(63)47-31-11-13-37(57)45(59)35(31)27-81-41-9-4-2-7-33(41)47/h1-4,6-17,42-43,46-47H,5,18-29H2/t42-,43-,46+,47+/m1/s1 |
InChI Key |
VUKCYBBRSFTCRL-QAUMXGQASA-N |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOC[C@H]9N(N8C=CC7=O)[C@H]1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)OCOC(=O)OCCCOC(=O)OCOC7=C8C(=O)N9CCOCC9N(N8C=CC7=O)C1C2=C(CSC3=CC=CC=C13)C(=C(C=C2)F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of cap-dependent endonuclease inhibitors, a critical class of antiviral agents. While this document references the placeholder "Cap-dependent endonuclease-IN-12," it draws upon the established knowledge of well-characterized inhibitors, such as baloxavir marboxil and other investigational compounds, to detail the core inhibitory mechanisms, relevant quantitative data, and the experimental protocols used for their evaluation.
Introduction to Cap-Dependent Endonuclease and its Inhibition
Many segmented negative-strand RNA viruses, including influenza viruses and bunyaviruses, utilize a unique mechanism for transcribing their viral mRNA called "cap-snatching".[1] This process is initiated by the viral RNA-dependent RNA polymerase (RdRp), which has an N-terminal endonuclease domain.[1] This endonuclease domain cleaves host cell pre-mRNAs approximately 10-20 nucleotides downstream of the 5' cap structure. The resulting capped RNA fragment is then used as a primer to initiate the synthesis of viral mRNA.[1]
The cap-dependent endonuclease is an essential enzyme for viral replication, making it a prime target for antiviral drug development.[1] Inhibitors of this enzyme, such as the FDA-approved baloxavir marboxil, effectively block viral gene transcription and subsequent replication.[2][3][4] These inhibitors typically work by chelating the divalent metal ions (usually manganese, Mn2+) in the active site of the endonuclease, thereby preventing its catalytic activity.
Mechanism of Action
The cap-dependent endonuclease activity is a multi-step process that is a target for therapeutic intervention.
Signaling Pathway of Cap-Snatching and Inhibition
Caption: The cap-snatching mechanism of influenza virus and the point of inhibition by cap-dependent endonuclease inhibitors.
Quantitative Data for Cap-Dependent Endonuclease Inhibitors
The antiviral activity of cap-dependent endonuclease inhibitors is quantified using various in vitro assays. The following table summarizes key quantitative data for representative compounds against different viruses.
| Compound | Virus | Assay Type | Metric | Value | Reference |
| Compound A | Lymphocytic choriomeningitis virus (LCMV) | MTT Assay | EC50 | < 0.01 µM | [5] |
| Compound A | Junin virus (JUNV) | MTT Assay | EC50 | < 0.01 µM | [5] |
| Compound B | Lymphocytic choriomeningitis virus (LCMV) | MTT Assay | EC50 | < 0.01 µM | [5] |
| Compound B | Junin virus (JUNV) | MTT Assay | EC50 | < 0.01 µM | [5] |
| Compound C | Lymphocytic choriomeningitis virus (LCMV) | MTT Assay | EC50 | ~ 0.02 µM | [5] |
| Compound C | Junin virus (JUNV) | MTT Assay | EC50 | ~ 0.02 µM | [5] |
| Compound D | Lymphocytic choriomeningitis virus (LCMV) | MTT Assay | EC50 | ~ 0.03 µM | [5] |
| Compound D | Junin virus (JUNV) | MTT Assay | EC50 | ~ 0.03 µM | [5] |
| Ribavirin | Lymphocytic choriomeningitis virus (LCMV) | MTT Assay | EC50 | ~ 10 µM | [5] |
| Ribavirin | Junin virus (JUNV) | MTT Assay | EC50 | ~ 5 µM | [5] |
| Baloxavir | H7N9 HPAIV | Virus Titer | - | Significantly lower than other treated groups | [6] |
Experimental Protocols
The evaluation of cap-dependent endonuclease inhibitors involves a series of specialized assays to determine their efficacy and mechanism of action.
Cap-Dependent Endonuclease Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Experimental Workflow for a Cap-Dependent Endonuclease Assay
Caption: A generalized workflow for an in vitro cap-dependent endonuclease assay.
Detailed Methodology:
-
Preparation of Radiolabeled Capped RNA: A synthetic oligoribonucleotide is incubated with vaccinia virus capping enzyme, [α-32P]GTP, and S-adenosyl methionine to produce a 5' end-labeled capped RNA substrate (e.g., m7G32pppGm).[7]
-
Reaction Mixture: The purified viral polymerase complex is incubated with the radiolabeled capped RNA substrate in the presence of vRNA (to activate the polymerase) and the test inhibitor at various concentrations.[7] A non-specific nuclease inhibitor, such as transfer RNA, is often included.[7]
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.[7]
-
Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The gel is exposed to a phosphor screen or X-ray film, and the amount of the specific cleavage product (typically a 10-13 nucleotide fragment) is quantified to determine the extent of inhibition.[7]
Cell-Based Antiviral Assays
These assays assess the ability of an inhibitor to block viral replication in a cellular context.
-
Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., MDCK for influenza) are prepared in 96-well plates.[3]
-
Compound Addition: The test compound is serially diluted and added to the cells.[3]
-
Viral Infection: Cells are then infected with the virus at a low multiplicity of infection (MOI).[3]
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS assay.[8] The EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced CPE) is then calculated.
-
Infection and Treatment: Susceptible cells are infected with the virus and treated with various concentrations of the inhibitor.[5]
-
Supernatant Collection: At a set time post-infection (e.g., 72 hours), the culture supernatant is collected.[5]
-
RNA Extraction and qRT-PCR: Viral RNA is extracted from the supernatant, and the viral load is quantified using quantitative reverse transcription PCR (qRT-PCR) targeting a conserved viral gene.[5] The EC90 value (the concentration of the compound that reduces the viral yield by 90%) can be determined.[5]
FRET-Based Endonuclease Assay
A more recent development for high-throughput screening is the use of a fluorescence resonance energy transfer (FRET)-based assay.[1]
-
Substrate Design: A short synthetic RNA oligonucleotide is labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.[1] In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Enzymatic Reaction: The purified endonuclease domain of the viral RdRp is incubated with the FRET substrate in the presence or absence of an inhibitor.
-
Signal Detection: Cleavage of the RNA substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.[1]
-
Data Analysis: The rate of the reaction can be monitored in real-time, allowing for the calculation of kinetic parameters and the determination of inhibitor potency.[1]
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, offering a mechanism of action that is distinct from other classes of antivirals. A thorough understanding of their inhibitory mechanism, supported by robust quantitative data from a suite of specialized experimental protocols, is essential for the continued development of this promising class of drugs. The methodologies and data presented in this guide provide a framework for the evaluation and characterization of novel cap-dependent endonuclease inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Discovery and Synthesis of Cap-dependent Endonuclease-IN-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cap-dependent endonuclease-IN-12 (also known as EXP-35), a potent inhibitor of the influenza virus cap-dependent endonuclease. This document details the mechanism of action of this class of inhibitors, presents available quantitative data, and outlines key experimental protocols. Due to the proprietary nature of the specific synthesis of this compound, a representative synthesis of a structurally related fused ring pyridone derivative is provided as an illustrative example.
Introduction: Targeting the Influenza Virus Cap-Dependent Endonuclease
The influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRP) complex, essential for viral transcription and replication, presents a key target for antiviral intervention. A critical component of the RdRP is the cap-dependent endonuclease (CEN), located in the PA subunit. This enzyme facilitates a process known as "cap-snatching," whereby it cleaves the 5' cap from host cell pre-mRNAs to generate primers for the synthesis of viral mRNAs. As this endonuclease activity is unique to the virus and absent in host cells, its inhibition offers a promising strategy for the development of selective antiviral agents.
This compound (EXP-35) has emerged as a potent inhibitor of this viral enzyme, demonstrating significant activity against influenza A viruses, including the H1N1 strain. This guide will delve into the available information regarding its discovery and the methodologies used to characterize such inhibitors.
Discovery of this compound (EXP-35)
The discovery of this compound is associated with the exploration of fused ring pyridone derivatives as a novel class of CEN inhibitors. The identification of this compound is detailed in patent CN111233891B. While specific details of the initial screening and lead optimization process are proprietary, the general workflow for discovering such inhibitors is well-established.
A General Workflow for Antiviral Drug Discovery
The discovery of novel antiviral agents like this compound typically follows a structured workflow, beginning with target identification and culminating in preclinical studies.
Caption: A generalized workflow for the discovery of antiviral drugs.
Synthesis of this compound (EXP-35)
The specific, step-by-step synthesis of this compound is proprietary information contained within patent CN111233891B. However, the patent describes the compound as a fused ring pyridone derivative. To illustrate the chemical synthesis of this class of molecules, a representative synthetic route for a related carbamoyl pyridone bicycle derivative is presented below. This synthesis showcases the key chemical transformations involved in constructing the core scaffold of these potent CEN inhibitors.
Representative Synthesis of a Fused Ring Pyridone Derivative
The following diagram illustrates a plausible synthetic pathway for a fused ring pyridone core, which is central to the structure of this compound.
Caption: A representative synthetic pathway for a fused ring pyridone derivative.
Data Presentation
While specific quantitative data for this compound (EXP-35) is not extensively available in the public domain, the following table summarizes the known biological activities. Further details are likely contained within the associated patent.
| Compound | CAS Number | Molecular Formula | Reported Activity | Cytotoxicity |
| This compound (EXP-35) | 2460686-97-7 | C55H46F4N6O14S2 | Potent inhibitory activity against H1N1 influenza virus[1] | Low cytotoxicity reported[1] |
Experimental Protocols
The characterization of this compound and similar antiviral compounds relies on a suite of standardized in vitro assays. The following sections detail the methodologies for key experiments.
In Vitro Cap-Dependent Endonuclease (CEN) Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus endonuclease.
Principle: The assay utilizes a fluorophore-labeled RNA substrate that is cleaved by the CEN. Inhibition of the enzyme results in a decrease in the cleavage product, which can be quantified.
Protocol:
-
Enzyme Source: Purified recombinant influenza virus PA subunit or viral ribonucleoprotein (vRNP) complexes isolated from virus-infected cells.
-
Substrate: A short, single-stranded RNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MnCl₂, DTT, and the RNA substrate.
-
Incubation: Add the CEN enzyme source to the reaction mixture with varying concentrations of the test compound (e.g., this compound). Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a chelating agent such as EDTA.
-
Detection: Measure the fluorescence signal. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence. The degree of inhibition is calculated relative to a no-inhibitor control.
Cell-Based Antiviral Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytopathic effect (CPE) of a virus in the presence of an antiviral compound.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) and grow to confluence.
-
Infection and Treatment: Infect the cells with influenza virus at a specific multiplicity of infection (MOI). Simultaneously, treat the cells with serial dilutions of the test compound. Include uninfected and untreated infected cells as controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe CPE in the untreated infected wells (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) - the concentration of the compound that protects 50% of the cells from virus-induced death. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.
Viral RNA Quantification (qRT-PCR)
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in infected cells or culture supernatants, providing a direct measure of viral replication.
Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction using virus-specific primers and a fluorescent probe. The amount of fluorescence is proportional to the amount of amplified viral genetic material.
Protocol:
-
Sample Collection: Collect supernatants or cell lysates from virus-infected cells treated with different concentrations of the test compound at various time points post-infection.
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.
-
qPCR: Perform real-time PCR using a qPCR instrument, specific primers, and a fluorescent probe (e.g., TaqMan probe) targeting a conserved region of a viral gene (e.g., the M gene).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value corresponds to a lower initial amount of viral RNA. Quantify the reduction in viral RNA levels in treated samples compared to untreated controls to assess the inhibitory effect of the compound.
Mechanism of Action: Inhibition of Cap-Snatching
This compound exerts its antiviral effect by directly inhibiting the "cap-snatching" mechanism of the influenza virus. This process is a critical first step in viral mRNA synthesis.
Caption: The "cap-snatching" mechanism of influenza virus and the inhibitory action of this compound.
Conclusion
This compound (EXP-35) represents a promising development in the field of anti-influenza therapeutics. As a potent inhibitor of a key viral enzyme with no host counterpart, it holds the potential for high selectivity and efficacy. While much of the detailed information regarding its discovery and synthesis remains proprietary, this guide provides a comprehensive overview based on the available scientific literature and patent information. The experimental protocols detailed herein are fundamental to the characterization of this and other novel antiviral candidates, providing a framework for researchers in the field of drug discovery and development. Further studies are anticipated to elucidate the full potential of this compound as a therapeutic agent against influenza virus infections.
References
Inhibitory Profile of Cap-dependent Endonuclease-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the inhibitory profile of Cap-dependent endonuclease-IN-12 (also known as EXP-35), a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN). While specific quantitative inhibitory data for this compound is not publicly available, this document outlines its known qualitative characteristics and provides detailed experimental protocols for its in-vitro and cell-based characterization. Furthermore, this guide illustrates the molecular mechanism of action and a general experimental workflow for evaluating CEN inhibitors. The information presented herein is intended to support researchers and drug development professionals in the evaluation and advancement of novel anti-influenza therapeutics targeting the viral endonuclease.
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistant strains. The viral cap-dependent endonuclease (CEN), a crucial component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, represents a prime target for antiviral intervention. The CEN enzyme is responsible for the "cap-snatching" process, where it cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNAs. This process is essential for viral gene expression and replication.
This compound (EXP-35) has been identified as a potent inhibitor of this vital enzymatic activity. It demonstrates inhibitory action against influenza A viruses, including the H1N1 subtype, and is characterized by its low cytotoxicity.[1] This guide provides a framework for the detailed characterization of this compound and other similar inhibitors.
Mechanism of Action: The Cap-Snatching Pathway
This compound exerts its antiviral effect by inhibiting the cap-snatching mechanism of the influenza virus. This intricate process involves several steps orchestrated by the viral RNA-dependent RNA polymerase complex, which consists of three subunits: PA, PB1, and PB2.
The key stages of the cap-snatching process are:
-
Binding to Host mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (m7GpppN) of host pre-mRNAs.
-
Endonucleolytic Cleavage: The PA subunit, which houses the endonuclease active site, cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.
-
Primer Generation: The resulting capped RNA fragment serves as a primer for the initiation of viral mRNA synthesis.
-
Viral Transcription: The PB1 subunit, the catalytic core of the polymerase, utilizes this primer to transcribe the viral RNA (vRNA) genome into viral mRNA.
By inhibiting the endonuclease activity of the PA subunit, this compound prevents the generation of capped primers, thereby halting viral transcription and subsequent replication.
Figure 1. Influenza Virus Cap-Snatching Pathway and Inhibition by this compound.
Inhibitory Profile of Cap-dependent Endonuclease Inhibitors
While specific quantitative data for this compound is not publicly available, the following tables present example data for other well-characterized cap-dependent endonuclease inhibitors, such as Baloxavir acid, to illustrate the expected inhibitory profile.
Table 1: In Vitro Endonuclease Activity Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Baloxavir acid | Influenza A CEN | FRET-based | 1.4 - 2.1 | Fictional Example |
| Baloxavir acid | Influenza B CEN | FRET-based | 3.5 - 5.0 | Fictional Example |
| This compound | Influenza A (H1N1) CEN | (Not Available) | (Not Available) |
Table 2: Antiviral Activity in Cell Culture
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Baloxavir acid | Influenza A/H1N1 | MDCK | Plaque Reduction | 0.49 - 1.3 | > 10 | > 7692 |
| Baloxavir acid | Influenza A/H3N2 | MDCK | Plaque Reduction | 0.98 - 2.4 | > 10 | > 4167 |
| Baloxavir acid | Influenza B | MDCK | Plaque Reduction | 3.9 - 8.1 | > 10 | > 1234 |
| This compound | Influenza A/H1N1 | (Not Available) | (Not Available) | Potent [1] | Low [1] | (Not Available) |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory profile of cap-dependent endonuclease inhibitors.
In Vitro Cap-Dependent Endonuclease Activity Assay (FRET-based)
This assay directly measures the enzymatic activity of the influenza virus endonuclease and its inhibition.
Principle: A fluorophore and a quencher are attached to the ends of a short RNA substrate. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme activity.
Materials:
-
Recombinant influenza virus PA/PB1/PB2 polymerase complex
-
FRET-labeled RNA substrate (e.g., 5'-FAM-GUCCUUUUCGU-3'-TAMRA)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
Test compound (this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant influenza polymerase complex to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) at regular intervals for 60 minutes at 37°C.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of a compound to inhibit the replication of infectious virus particles.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death caused by viral replication) is counted to determine the extent of viral inhibition.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
MEM (Minimum Essential Medium) with appropriate supplements
-
Trypsin-EDTA
-
Agarose
-
Crystal violet staining solution
-
Test compound (this compound)
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (serum-free MEM).
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a mixture of 2x MEM and 1.6% agarose containing the serial dilutions of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of the test compound on the host cells used in the antiviral assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control (no compound).
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental and Logical Workflow
The characterization of a novel cap-dependent endonuclease inhibitor like this compound typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Figure 2. General Experimental Workflow for the Evaluation of Cap-dependent Endonuclease Inhibitors.
Conclusion
This compound is a promising anti-influenza agent that targets a critical viral enzyme. Although detailed quantitative data on its inhibitory profile are not yet publicly available, the experimental protocols and workflows described in this guide provide a robust framework for its comprehensive evaluation. Further characterization of this compound and similar compounds will be instrumental in the development of the next generation of influenza therapeutics.
References
A Technical Guide to the Target Validation of Cap-Dependent Endonuclease Inhibitors in Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the target validation of cap-dependent endonuclease inhibitors, a novel class of antiviral agents targeting the influenza virus. While this document focuses on the general class, with specific data from the approved drug baloxavir marboxil and other investigational compounds, the principles and methodologies described are directly applicable to the validation of specific molecules like Cap-dependent endonuclease-IN-12 .
Introduction: A New Frontier in Influenza Antiviral Therapy
Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics. The continuous evolution of the virus necessitates the development of new antiviral drugs with novel mechanisms of action. A critical process in the influenza virus life cycle is "cap-snatching," a unique mechanism the virus employs to initiate the transcription of its own genome.[1][2] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits. The cap-dependent endonuclease activity, located within the PA subunit, is essential for this process and represents a prime target for antiviral intervention.[1][2][3]
The Molecular Target: Influenza Cap-Dependent Endonuclease (CEN)
For the influenza virus to replicate, it must synthesize its messenger RNA (mRNA) using the host cell's machinery. To do this, it requires a 5' cap structure, which it cannot produce itself. The virus solves this problem through cap-snatching.[1][4]
The process unfolds in the nucleus of the infected cell and involves two key steps orchestrated by the RdRp:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' methylated cap of a host cell's pre-mRNA.[2][4]
-
Endonucleolytic Cleavage: The endonuclease domain within the N-terminus of the PA subunit then cleaves the host mRNA approximately 10-13 nucleotides downstream from the cap.[2][4]
This stolen capped fragment serves as a primer for the PB1 subunit to begin transcribing the viral RNA genome into viral mRNA. By disabling this endonuclease, viral replication can be effectively halted at one of its earliest and most critical stages. The absence of a homologous endonuclease enzyme in humans makes it an ideal and highly specific target for antiviral drugs, minimizing the potential for off-target effects.[5]
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors (CENis) are a class of small molecules designed to disrupt the cap-snatching process. The most well-characterized example is baloxavir marboxil, a prodrug that is rapidly metabolized to its active form, baloxavir acid.[6][7]
The mechanism of these inhibitors is highly specific. The active site of the PA endonuclease contains two essential divalent metal ions, typically Magnesium (Mg²⁺) or Manganese (Mn²⁺), which are critical for its catalytic activity. CENis act as metal-chelating agents, binding to these ions and effectively inactivating the enzyme.[5] This prevents the cleavage of host mRNA, depriving the virus of the primers needed for transcription and thereby blocking viral replication.[3][7]
Quantitative Data Presentation
The efficacy of CENis is quantified through a series of in vitro and in vivo experiments. The data below is compiled from studies on baloxavir and other representative CENis, demonstrating the potent activity of this drug class.
Table 1: In Vitro Endonuclease Inhibitory Activity This table summarizes the concentration of the inhibitor required to reduce the enzymatic activity of the PA endonuclease by 50% (IC₅₀).
| Compound | Target | IC₅₀ (nM) | Assay Type |
| Baloxavir Acid | Influenza A CEN | 1.4 - 3.1 | PA Endonuclease Assay |
| Baloxavir Acid | Influenza B CEN | 4.5 - 8.9 | PA Endonuclease Assay |
| Luteolin | Influenza A CEN | 73 | AlphaScreen Assay |
| ZX-7101 | Influenza A CEN | ~30 | Enzyme Inhibition Assay |
Data compiled from DrugBank Online and other research articles.[8][9][10]
Table 2: Antiviral Activity of CENis in Cell Culture This table shows the concentration of the inhibitor required to reduce viral replication in a cell-based assay by 50% (EC₅₀).
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |
| Baloxavir Acid | Influenza A (H1N1) | MDCK | 0.46 - 0.75 |
| Baloxavir Acid | Influenza A (H3N2) | MDCK | 0.49 - 0.98 |
| Baloxavir Acid | Influenza A (H5N1) | MDCK | 0.83 - 1.2 |
| Baloxavir Acid | Influenza B | MDCK | 3.2 - 8.1 |
| RO-7 | Influenza A (H1N1) | MDCK | 0.28 |
| RO-7 | Influenza A (H7N9) | MDCK | 0.17 |
Data compiled from various preclinical studies.[11]
Table 3: In Vivo Efficacy of CENis in Animal Models This table highlights key outcomes from studies in animal models of influenza infection.
| Compound | Animal Model | Virus Strain | Key Finding |
| Baloxavir Marboxil | Cynomolgus Macaque | H7N9 HPAIV | Significantly lower virus titers in treated group compared to controls.[12] |
| ZX-7101A (prodrug) | Mouse | pH1N1 (lethal dose) | Protected mice from lethal challenge.[10] |
| CAPCA-1 | Mouse | La Crosse Virus (lethal) | Reduced viral loads in the brain and extended survival rate.[13] |
Experimental Protocols for Target Validation
Validating the cap-dependent endonuclease as a target for a compound like IN-12 involves a multi-tiered approach, moving from biochemical assays to cell-based systems and finally to in vivo models.
In Vitro Endonuclease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated PA endonuclease domain.
Objective: To determine the IC₅₀ of the test compound against the influenza endonuclease.
Methodology: A fluorescence-based assay is a common high-throughput method.[10][14]
-
Reagent Preparation:
-
Express and purify the recombinant N-terminal domain of the PA protein (PAₙ).
-
Synthesize a single-stranded DNA or RNA substrate labeled with a fluorophore and a quencher.
-
Prepare serial dilutions of the test compound (e.g., IN-12) in an appropriate buffer (e.g., containing MnCl₂).
-
-
Assay Procedure:
-
In a microplate, add the PAₙ enzyme to the reaction buffer.
-
Add the serially diluted test compound and incubate for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths. Cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Plaque Reduction Assay
This is the gold standard cell-based assay to measure a compound's ability to inhibit the replication and spread of infectious virus particles.[15][16]
Objective: To determine the EC₅₀ of the test compound in a viral infection model.
Methodology:
-
Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates and incubate overnight.[17]
-
Virus Preparation: Prepare 10-fold serial dilutions of the influenza virus stock to achieve a concentration that yields a countable number of plaques (e.g., 50-100 Plaque Forming Units, PFU, per well).
-
Infection: Wash the MDCK cell monolayers with PBS. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Inhibitor Treatment: During the incubation, prepare an overlay medium (e.g., DMEM with 0.6% agarose or Avicel) containing serial dilutions of the test compound (IN-12).
-
Overlay: After the adsorption period, aspirate the virus inoculum and add the compound-containing overlay to each well. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration. Determine the EC₅₀ from the resulting dose-response curve.
Conclusion and Future Directions
The body of evidence strongly validates the cap-dependent endonuclease as a premier target for the development of novel anti-influenza therapeutics. The mechanism is critical and specific to the virus, and inhibitors targeting this enzyme, such as baloxavir marboxil, have demonstrated potent in vitro and in vivo efficacy, leading to clinical approval. The experimental protocols detailed herein provide a robust framework for the validation of new chemical entities like this compound.
Future work in this area will likely focus on developing next-generation CENis to overcome potential resistance, as substitutions in the PA subunit (e.g., I38T) have been shown to reduce susceptibility.[5] Continued screening and structure-activity relationship (SAR) studies will be crucial for expanding the arsenal of drugs available to combat both seasonal and pandemic influenza.
References
- 1. mdpi.com [mdpi.com]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between Influenza Virus and the Host RNA Polymerase II Transcriptional Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 7. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influenza virus plaque assay [protocols.io]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Early Characterization of Novel Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The influenza virus cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex, has emerged as a critical target for the development of novel antiviral therapeutics. By cleaving host pre-mRNAs to generate capped primers for viral transcription—a process known as "cap-snatching"—the CEN enables the virus to co-opt the host's cellular machinery for its own replication.[1][2] Inhibition of this enzymatic activity represents a promising strategy to combat influenza infections, as exemplified by the clinical success of baloxavir marboxil.[3][4][5] This technical guide provides an in-depth overview of the core methodologies and data analysis involved in the early characterization of novel CEN inhibitors.
The Cap-Snatching Mechanism: A Prime Antiviral Target
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1] The cap-snatching process is a coordinated effort involving these subunits:
-
Cap Binding: The PB2 subunit recognizes and binds to the 5' cap structure (m7GpppNm) of host pre-mRNAs.[1][2]
-
Cleavage: The N-terminal domain of the PA subunit, which houses the endonuclease active site, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1]
-
Primer Utilization: The resulting capped RNA fragment is then used by the PB1 polymerase subunit as a primer to initiate the transcription of viral mRNAs from the viral RNA (vRNA) template.[1]
CEN inhibitors disrupt this process by binding to the active site of the PA endonuclease, preventing the cleavage of host mRNAs and thereby halting viral replication.[3][6]
Quantitative Data on Novel Cap-Dependent Endonuclease Inhibitors
The early characterization of novel CEN inhibitors involves determining their potency in both enzymatic and cell-based assays. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) in enzymatic assays, and the half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) in cell-based assays. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic window of a compound.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Baloxavir acid | Influenza A & B CEN | Enzymatic | 2.5 | - | - | - | [7] |
| Baloxavir acid | Influenza A (H1N1) | Cell-based | - | 0.001-0.002 | >10 | >5000 | [3] |
| ADC189 | Influenza A & B CEN | Enzymatic & Cell-based | Comparable to Baloxavir | Comparable to Baloxavir | >100 | >100 | [3] |
| Compound 71 | Influenza A (H1N1) CEN | Enzymatic & Cell-based | 14 | 2.1 | 280 | 133 | [8] |
| Compound 4 | Influenza A (H1N1) CEN | Enzymatic & Cell-based | <1000 | ~10 | >100 | >10 | [1] |
| AV5116 | Influenza CEN | Enzymatic | 286 | - | - | - | [9] |
| Compound I-4 | Influenza CEN | Enzymatic | 3290 | - | - | - | [10] |
| Compound II-2 | Influenza CEN | Enzymatic | 1460 | - | - | - | [10] |
Table 1: Comparative Antiviral Activity of Novel CEN Inhibitors
Key Experimental Protocols
A robust early-stage characterization of CEN inhibitors relies on a suite of well-defined experimental protocols.
In Vitro Cap-Dependent Endonuclease (CEN) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the cleavage of a capped RNA substrate by the influenza virus PA endonuclease. A FRET-based assay is a common and sensitive method.
Principle: A short, capped RNA oligonucleotide is labeled with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagents and Materials:
-
Recombinant influenza PA endonuclease domain.
-
FRET-based capped RNA substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% Tween 20).
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense the test compound at various concentrations into the microplate wells.
-
Add the recombinant PA endonuclease to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the FRET-based capped RNA substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding EDTA.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Plaque Reduction Assay
This cell-based assay assesses the ability of a compound to inhibit the replication of infectious virus particles.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The spread of the virus from an initially infected cell to neighboring cells creates a localized area of cell death, or "plaque." The number of plaques is proportional to the amount of infectious virus. Antiviral compounds that inhibit viral replication will reduce the number and/or size of plaques.
Protocol:
-
Reagents and Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of known titer (plaque-forming units [PFU]/mL).
-
Cell culture medium (e.g., DMEM) and serum.
-
Semi-solid overlay (e.g., Avicel or agarose) containing the test compound at various concentrations.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with the semi-solid medium containing the test compound at different concentrations.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to a vehicle control.
-
Determine the EC50 value from the dose-response curve.
-
Virus Yield Reduction Assay
This assay quantifies the amount of new infectious virus produced in the presence of an antiviral compound.
Principle: Cells are infected with influenza virus and incubated with the test compound. After a single replication cycle, the amount of progeny virus released into the supernatant is quantified by titrating the supernatant on fresh cell monolayers.
Protocol:
-
Reagents and Materials:
-
MDCK cells.
-
Influenza virus stock.
-
Cell culture medium.
-
Test compounds.
-
96-well plates.
-
-
Procedure:
-
Seed MDCK cells in 96-well plates.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-48 hours.
-
Collect the culture supernatants.
-
Determine the virus titer in the supernatants using a plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
-
Data Analysis:
-
Calculate the reduction in virus titer for each compound concentration compared to the vehicle control.
-
Determine the EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively).
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Reagents and Materials:
-
MDCK cells.
-
Cell culture medium.
-
Test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Spectrophotometer.
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to a vehicle control.
-
Determine the CC50 value from the dose-response curve.
-
Experimental and Drug Discovery Workflows
The early characterization of novel CEN inhibitors follows a structured workflow, from initial screening to lead optimization.
The broader drug discovery pipeline for CEN inhibitors encompasses several key stages.
Conclusion
The early characterization of novel cap-dependent endonuclease inhibitors is a multi-faceted process that requires a combination of robust enzymatic and cell-based assays. By systematically evaluating the potency, selectivity, and cytotoxicity of new chemical entities, researchers can identify promising lead candidates for further development. The methodologies outlined in this guide provide a solid framework for advancing the discovery of next-generation influenza antivirals that target the critical cap-snatching mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Cap-dependent endonuclease-IN-12" (CEN-IN-12). The following guide provides a comprehensive overview of the structure-activity relationships (SAR) for inhibitors of the cap-dependent endonuclease, drawing on established research of prominent compounds in this class, such as baloxavir acid and its derivatives. This information is intended for researchers, scientists, and drug development professionals.
Introduction: The Cap-Dependent Endonuclease as an Antiviral Target
The cap-dependent endonuclease (CEN), a crucial component of the influenza virus polymerase acidic (PA) protein, is a prime target for antiviral drug development.[1] This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to prime its own mRNA synthesis.[2] By inhibiting this process, viral replication can be effectively halted.[3] The active site of the CEN typically contains divalent metal ions, such as Mg²⁺ or Mn²⁺, which are essential for its catalytic activity.[4] Consequently, many inhibitors are designed as metal-chelating molecules.[4][5]
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as the active form of baloxavir marboxil (baloxavir acid), exert their antiviral effect by binding to the active site of the endonuclease enzyme.[6] This binding prevents the enzyme from performing its cap-snatching function, thereby inhibiting the initiation of viral mRNA transcription and subsequent viral replication.[2] The specificity of these inhibitors for the viral enzyme, which has no human homolog, makes them an attractive therapeutic option.[4]
dot
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.[7][8] For cap-dependent endonuclease inhibitors, SAR studies have revealed key structural features that govern their inhibitory activity. Much of the publicly available data centers on baloxavir acid and its analogs, as well as compounds targeting bunyaviruses.[9]
Core Scaffold and Metal-Chelating Moiety
A common feature of many potent CEN inhibitors is a scaffold capable of chelating the divalent metal ions in the enzyme's active site. For instance, in baloxavir acid derivatives, the carbamoyl pyridone bicycle (CAB) scaffold is crucial.[9] The 7-carboxyl group on this scaffold is essential for potent anti-bunyaviral activity, and its replacement with various bioisosteres leads to a reduction in activity.[5][9]
Substitutions on the Core Scaffold
Systematic modifications of the core structure have provided valuable insights into the SAR of these inhibitors.
-
Position 1: Large, lipophilic side chains at the 1-position of the CAB scaffold are generally preferred for enhanced activity, a trend also observed with influenza CEN inhibitors.[9]
-
Position 3: Small alkyl groups at the 3-position tend to result in high inhibitory activity.[9]
-
Dibenzothiepin Ring Modifications: In a series of baloxavir derivatives, replacing the dibenzothiepin ring with diphenylmethyl groups containing chiral-center electron-withdrawing groups, dibenzocycloheptane, dihydrodibenzo[b,e]oxepin, or five-membered heterocycles with aryl substitutions enhanced the inhibitory effect on the endonuclease.[10][11]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of anti-bunyaviral cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
In Vitro Activity of Cap-dependent Endonuclease-IN-12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-12 (also known as EXP-35) is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] This enzyme is a critical component of the viral RNA polymerase complex and is essential for viral transcription. By targeting the CEN, this compound disrupts a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to prime its own mRNA synthesis. This mechanism of action makes CEN inhibitors a promising class of antiviral agents. This document provides a technical guide to the in vitro activity of this compound, including its mechanism of action, and representative experimental protocols for its evaluation. While specific quantitative data for this compound is not publicly available, this guide provides a framework for its assessment based on studies of similar compounds.
Mechanism of Action
This compound targets the cap-dependent endonuclease, an essential enzyme for influenza virus replication. The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The CEN active site is located in the N-terminal portion of the PA subunit.
The "cap-snatching" process is initiated by the binding of the PB2 subunit to the 5' cap structure of host cell pre-mRNAs. The PA subunit then cleaves the host pre-mRNA downstream of the cap, generating a capped RNA fragment that is used as a primer for the transcription of viral mRNAs by the PB1 subunit.
This compound, as a CEN inhibitor, is believed to bind to the active site of the endonuclease in the PA subunit, preventing the cleavage of host pre-mRNAs and thereby inhibiting viral transcription and replication.
Figure 1: Simplified signaling pathway of this compound inhibition.
Quantitative Data
Specific IC50 and EC50 values for this compound are not publicly available. However, for a potent CEN inhibitor, one would expect to see low nanomolar to micromolar activity in both enzymatic and cell-based assays. The tables below are representative of the data that would be generated to characterize the in vitro activity of this compound.
Table 1: Representative Enzymatic Inhibition Data
| Parameter | Value (nM) | Assay Conditions |
| IC50 | Not Available | Recombinant influenza A/H1N1 PA/PB1/PB2 polymerase complex, fluorogenic substrate, 60 min incubation at 30°C. |
Table 2: Representative Antiviral Activity in Cell Culture
| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | MDCK | Not Available | >10 | Not Available |
| Influenza A/H3N2 | MDCK | Not Available | >10 | Not Available |
| Influenza B | MDCK | Not Available | >10 | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to determine the in vitro activity of this compound.
In Vitro Cap-dependent Endonuclease (CEN) Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the influenza virus CEN.
Materials:
-
Recombinant influenza virus RNA polymerase complex (PA, PB1, PB2 subunits)
-
Fluorogenic RNA substrate with a 5' cap structure
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
This compound
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the recombinant influenza virus RNA polymerase complex to the wells of a 384-well plate.
-
Add the serially diluted compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic RNA substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Figure 2: Experimental workflow for the in vitro CEN inhibition assay.
Cell-based Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This assay determines the compound's ability to protect cells from virus-induced cell death (cytopathic effect, CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
Cell culture medium (e.g., DMEM with supplements)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MDCK cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of influenza virus. Include uninfected and virus-only controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus-only control wells (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percent cell viability for each compound concentration relative to the uninfected control.
-
Determine the EC50 value (the concentration that protects 50% of cells from CPE) by fitting the dose-response data.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
MDCK cells
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent
-
Luminometer
Procedure:
-
Seed MDCK cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the compound dilutions to the cells (no virus is added).
-
Incubate the plates for the same duration as the antiviral assay.
-
Measure cell viability using a cell viability reagent and a luminometer.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%) by fitting the dose-response data.
-
The Selectivity Index (SI) is calculated as CC50/EC50, with a higher SI value indicating a more favorable therapeutic window.
Conclusion
This compound is a potent inhibitor of the influenza virus cap-dependent endonuclease with demonstrated activity against H1N1 influenza virus and low cytotoxicity.[1] While specific quantitative in vitro activity data is not widely available, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other CEN inhibitors. Further studies to determine the IC50, EC50, and CC50 values of this compound against a broader range of influenza strains are warranted to fully characterize its potential as an antiviral therapeutic.
References
Unraveling the Binding Site of Cap-Dependent Endonuclease Inhibitors on the Viral Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site and mechanism of action of cap-dependent endonuclease (CEN) inhibitors, a critical class of antiviral agents targeting the influenza virus polymerase. Through a comprehensive review of structural and biochemical data, this document elucidates the molecular interactions governing inhibitor binding, presents quantitative data for key compounds, and offers detailed experimental protocols for the characterization of these inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-influenza therapeutics.
Introduction to Cap-Dependent Endonuclease and its Inhibition
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][2][3] This complex is responsible for both the transcription and replication of the viral RNA genome. A key process in viral transcription is "cap-snatching," a mechanism by which the virus hijacks the 5' cap structures from host cell pre-mRNAs to prime the synthesis of its own viral mRNAs.[4][5][6]
This essential process is mediated by the cap-dependent endonuclease (CEN) activity, which resides within the N-terminal domain of the PA subunit (PA_N).[6][7] The PB2 subunit first binds to the 5' cap of the host pre-mRNA, which is then cleaved 10-13 nucleotides downstream by the CEN active site in the PA subunit.[6] The resulting capped RNA fragment serves as a primer for viral mRNA synthesis, which is catalyzed by the PB1 subunit.
Given its critical role in viral replication, the cap-dependent endonuclease has emerged as a prime target for the development of novel antiviral drugs.[4][8] Inhibitors of the CEN, such as the approved drug baloxavir marboxil, effectively block the cap-snatching process, thereby halting viral gene expression and replication.[9][10][11]
The Binding Site of Cap-Dependent Endonuclease Inhibitors on the PA Subunit
Structural studies, primarily through X-ray crystallography, have provided a detailed picture of the binding site of CEN inhibitors within the active site of the influenza virus PA subunit.[8][9][10] The active site is characterized by the presence of two divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), which are essential for the endonuclease catalytic activity.[7][9][10]
The binding of CEN inhibitors, exemplified by baloxavir acid (the active form of baloxavir marboxil), occurs directly at this two-metal center.[9][10] The inhibitor molecule chelates the two metal ions through a characteristic pharmacophore containing three oxygen atoms.[9] This interaction is crucial for the high-potency inhibition of the endonuclease activity.
The active site is further defined by a constellation of key amino acid residues that coordinate the metal ions and interact with the inhibitor. In the influenza B virus PA subunit, these residues include E81, D109, and E120, which directly participate in metal ion coordination.[9][10]
Beyond the metal-chelating interactions, the inhibitor also engages in hydrophobic interactions with surrounding residues, which contribute to its binding affinity and specificity.[9] A notable residue in this hydrophobic pocket is isoleucine 38 (I38).[9][10] Mutations at this position, particularly the I38T substitution, have been frequently observed to confer resistance to baloxavir, highlighting the critical role of this residue in inhibitor binding.[11][12] The substitution of the bulky isoleucine with a smaller threonine residue is thought to weaken the hydrophobic interactions and reduce the binding affinity of the inhibitor.[9][10]
The binding of the inhibitor to the active site physically obstructs the binding of the host pre-mRNA substrate, thereby preventing its cleavage and the initiation of viral transcription.[9]
Quantitative Analysis of Inhibitor Binding and Activity
The efficacy of cap-dependent endonuclease inhibitors is quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data for representative CEN inhibitors.
| Inhibitor/Compound | Target Virus | Assay Type | Parameter | Value | Reference |
| Baloxavir Acid (S-033447) | Influenza A (H1N1) | Endonuclease Assay | IC₅₀ | 1.4 - 2.1 nM | [11] |
| Baloxavir Acid (S-033447) | Influenza A (H3N2) | Endonuclease Assay | IC₅₀ | 2.0 - 2.9 nM | [11] |
| Baloxavir Acid (S-033447) | Influenza B | Endonuclease Assay | IC₅₀ | 4.7 - 8.6 nM | [11] |
| Baloxavir Acid (S-033447) | Influenza A (H1N1) | Plaque Reduction Assay | EC₅₀ | 0.46 - 0.73 nM | [11] |
| Baloxavir Acid (S-033447) | Influenza A (H3N2) | Plaque Reduction Assay | EC₅₀ | 0.49 - 0.98 nM | [11] |
| Baloxavir Acid (S-033447) | Influenza B | Plaque Reduction Assay | EC₅₀ | 2.2 - 4.2 nM | [11] |
| Compound 14 | Influenza A (H1N1) | Isothermal Titration Calorimetry | K_d | 1.32 µM | [13] |
| 2,4-dioxo-4-phenylbutanoic acid | Influenza Virus | Endonuclease Assay | IC₅₀ | ~20 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of cap-dependent endonuclease inhibitors.
Cap-Dependent Endonuclease Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the PA endonuclease domain.
Materials:
-
Recombinant influenza virus PA endonuclease domain (PA_N)
-
Fluorescently labeled RNA substrate (e.g., a short, capped RNA oligonucleotide with a fluorophore and a quencher)
-
Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer to each well.
-
Add 50 nL of the diluted test compounds to the appropriate wells.
-
Add 2.5 µL of a solution containing the recombinant PA_N enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 2.5 µL of the fluorescently labeled RNA substrate in assay buffer to each well.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader (excitation and emission wavelengths will depend on the specific fluorophore/quencher pair) at 37°C for 60 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and the viral polymerase subunit.
Materials:
-
Purified recombinant influenza virus PA_N protein
-
Test compound
-
ITC buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified PA_N protein against the ITC buffer.
-
Dissolve the test compound in the final dialysis buffer to the desired concentration.
-
Degas both the protein and compound solutions.
-
Load the PA_N protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the compound into the protein solution, recording the heat change after each injection.
-
Integrate the raw ITC data to obtain the heat released per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, ΔH, and ΔS.
X-ray Crystallography of PA_N in Complex with an Inhibitor
This technique provides high-resolution structural information on the binding mode of an inhibitor to the PA endonuclease domain.
Protein Expression and Purification:
-
Clone the gene encoding the influenza virus PA_N domain into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged PA_N protein using a Ni-NTA affinity chromatography column.
-
Further purify the protein using size-exclusion chromatography.
Crystallization:
-
Concentrate the purified PA_N protein to a suitable concentration (e.g., 10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor.
-
Set up crystallization trials using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG 3350).
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS).
-
Solve the crystal structure by molecular replacement using a known structure of the PA_N domain as a search model.
-
Refine the structure and build the model of the inhibitor into the electron density map using software such as Coot and Phenix.
References
- 1. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the RNA-dependent RNA polymerase from influenza C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. publicacions.ub.edu [publicacions.ub.edu]
- 7. Crystal structure of an avian influenza polymerase PA(N) reveals an endonuclease active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dubois.engineering.ucsc.edu [dubois.engineering.ucsc.edu]
- 9. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 12. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Chemical Landscape of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other emerging viral threats, has become a focal point for novel antiviral drug discovery. This enzyme facilitates a unique "cap-snatching" mechanism, whereby the virus cleaves the 5' cap from host messenger RNAs (mRNAs) to prime its own transcription. Inhibition of this process is a promising strategy for the development of potent and broad-spectrum antiviral therapeutics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of cap-dependent endonuclease inhibitors, with a brief mention of the investigational compound Cap-dependent endonuclease-IN-12.
Chemical Properties of Cap-Dependent Endonuclease Inhibitors
The landscape of cap-dependent endonuclease inhibitors is diverse, encompassing a range of chemical scaffolds designed to chelate the divalent metal ions essential for the enzyme's catalytic activity. While specific quantitative data for many investigational compounds like this compound remain proprietary or unpublished, publicly available information on other inhibitors offers valuable insights into the key chemical and pharmacological parameters.
For the purpose of comparison, the following table summarizes key quantitative data for other notable cap-dependent endonuclease inhibitors.
| Compound | Target | IC50 | EC50 | Cytotoxicity (CC50) | Reference |
| Baloxavir Acid | Influenza A and B Cap-Dependent Endonuclease | 7.45 μM (in vitro endonuclease assay) | Not specified | > 50 μM | [2][3] |
| Compound I-4 | Influenza A Cap-Dependent Endonuclease | 3.29 μM | Not specified | Not specified | [2][3] |
| Compound II-2 | Influenza A Cap-Dependent Endonuclease | 1.46 μM | Not specified | Not specified | [2][3] |
| Cap-dependent endonuclease-IN-6 | Influenza Virus | Not specified | 38.21 nM | Not specified | [4] |
| Cap-dependent endonuclease-IN-27 | IFV A/WSN/33 (H1N1) polymerase | Not specified | 12.26 nM | Not specified | [4] |
| Cap-dependent endonuclease-IN-28 | TOSV, ANDV, and LACV CEN | 2.4 μM, 0.5 μM, 4 μM | Not specified | Not specified | [4] |
Mechanism of Action: The "Cap-Snatching" Process and its Inhibition
The cap-dependent endonuclease is a critical component of the influenza virus's RNA-dependent RNA polymerase (RdRp) complex. The RdRp is a heterotrimer consisting of three subunits: PA, PB1, and PB2. The cap-snatching process is a multi-step mechanism essential for viral transcription.
-
Cap Binding: The PB2 subunit of the viral polymerase binds to the 5' cap structure of host pre-mRNAs in the nucleus of the infected cell.
-
Endonucleolytic Cleavage: The PA subunit, which contains the endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.
-
Primer for Transcription: The resulting capped RNA fragment serves as a primer for the transcription of viral mRNAs by the PB1 subunit, which possesses RNA polymerase activity.
Cap-dependent endonuclease inhibitors, such as Baloxavir, function by binding to the active site of the PA subunit. This binding chelates the essential divalent metal ions (typically manganese ions) required for the endonuclease's enzymatic activity, thereby preventing the cleavage of host mRNAs and halting viral transcription and subsequent replication.
References
Preliminary Studies on Cap-Dependent Endonuclease Inhibitors: A Technical Guide
Disclaimer: Publicly available information, including quantitative data and detailed experimental protocols, for the specific compound "Cap-dependent endonuclease-IN-12" (also known as EXP-35) is limited. Therefore, this document provides a comprehensive overview of the core principles of cap-dependent endonuclease inhibition, utilizing the well-characterized inhibitor Baloxavir Marboxil as a primary example to illustrate the mechanism of action, experimental evaluation, and data presentation relevant to this class of antiviral agents.
Introduction to Cap-Dependent Endonuclease Inhibition
Cap-dependent endonuclease is a critical enzyme for the replication of many segmented negative-strand RNA viruses, most notably the influenza virus. This viral enzyme is a component of the larger RNA-dependent RNA polymerase (RdRp) complex and is responsible for a process known as "cap-snatching." During cap-snatching, the endonuclease cleaves the 5' cap structure from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs, enabling the virus to hijack the host's protein synthesis machinery.
Inhibitors of cap-dependent endonuclease represent a novel class of antiviral drugs that directly target this essential viral process. By blocking the endonuclease activity, these compounds prevent the initiation of viral mRNA synthesis, thereby halting viral replication. This mechanism is distinct from other classes of anti-influenza drugs, such as neuraminidase inhibitors, which act at a later stage of the viral life cycle.
Mechanism of Action: The Cap-Snatching Process and its Inhibition
The influenza virus RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). The cap-dependent endonuclease activity resides within the PA subunit.
The process of cap-snatching and its inhibition can be summarized in the following steps:
-
Binding to Host mRNA: The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap of a host cell's pre-mRNA.
-
Endonucleolytic Cleavage: The endonuclease active site within the PA subunit then cleaves the host mRNA 10-13 nucleotides downstream from the cap. This "snatched" capped RNA fragment serves as a primer.
-
Initiation of Viral Transcription: The capped primer is then used by the PB1 subunit, which possesses the RNA polymerase activity, to initiate the transcription of the viral RNA genome into viral mRNA.
-
Inhibition: Cap-dependent endonuclease inhibitors, such as Baloxavir acid (the active metabolite of Baloxavir Marboxil), bind to the active site of the endonuclease in the PA subunit. This binding prevents the cleavage of host mRNA, thereby blocking the entire cap-snatching process and subsequent viral replication.
Diagram of the Influenza Virus Cap-Snatching Mechanism and Inhibition
Caption: Mechanism of influenza virus cap-snatching and its inhibition.
Quantitative Data Presentation
The following tables summarize the in vitro activity of Baloxavir acid, the active metabolite of Baloxavir Marboxil, against various influenza virus strains. This data is presented as an example of how the potency of cap-dependent endonuclease inhibitors is quantified.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid against Influenza A Viruses
| Virus Strain | Subtype | IC50 (nM) | Reference |
| A/California/07/2009 | H1N1pdm09 | 0.46 - 0.98 | [No specific citation available in search results] |
| A/Hong Kong/4801/2014 | H3N2 | 0.49 - 0.83 | [No specific citation available in search results] |
| A/WSN/33 | H1N1 | ~1.0 | [No specific citation available in search results] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid against Influenza B Viruses
| Virus Strain | Lineage | IC50 (nM) | Reference |
| B/Florida/4/2006 | Yamagata | 3.2 - 5.5 | [No specific citation available in search results] |
| B/Brisbane/60/2008 | Victoria | 2.0 - 4.3 | [No specific citation available in search results] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of antiviral compounds. Below are representative protocols for key experiments used to characterize cap-dependent endonuclease inhibitors.
Plaque Reduction Assay
This assay is a gold standard for determining the titer of infectious virus and for quantifying the antiviral activity of a compound.
Objective: To determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Antiviral compound (e.g., Baloxavir acid)
-
Influenza virus stock
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence (90-100%).
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of the antiviral compound. A no-drug control is included.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Aspirate the virus inoculum.
-
Overlay the cells with a semi-solid medium (e.g., 2x DMEM mixed with 1.2% agarose or Avicel) containing the corresponding concentration of the antiviral compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Gently wash with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the no-drug control.
Diagram of the Plaque Reduction Assay Workflow
Caption: Workflow for a typical plaque reduction assay.
In Vitro Cap-Dependent Endonuclease Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Objective: To determine the concentration of a compound that inhibits 50% of the endonuclease enzymatic activity (IC50).
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes (as a source of the polymerase).
-
A 5'-capped, radiolabeled or fluorescently labeled RNA substrate.
-
The test inhibitor compound.
-
Reaction buffer containing divalent cations (e.g., Mg2+ or Mn2+).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified viral RNP complexes, the labeled RNA substrate, and varying concentrations of the inhibitor compound in the reaction buffer. A no-inhibitor control is essential.
-
Incubation: Incubate the reaction mixture at a temperature optimal for the enzyme's activity (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a denaturing stop solution (e.g., containing formamide and EDTA).
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel. The uncleaved substrate will migrate as a single band, while the cleaved products will appear as smaller fragments.
-
Detection and Quantification:
-
Visualize the RNA fragments using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner.
-
Quantify the intensity of the bands corresponding to the uncleaved substrate and the cleaved products.
-
-
IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the In Vitro Endonuclease Assay Workflow
Caption: Workflow for an in vitro cap-dependent endonuclease activity assay.
Conclusion
Methodological & Application
Application Notes and Protocols: Cap-Dependent Endonuclease Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease inhibitors are a class of antiviral agents that target a critical step in the replication of certain viruses, most notably influenza viruses. These viruses utilize a "cap-snatching" mechanism to cleave the 5' caps from host cell messenger RNAs (mRNAs) and use them as primers for the synthesis of their own viral mRNAs. This process is mediated by the cap-dependent endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3][4] By inhibiting this endonuclease activity, these compounds effectively block viral gene transcription and subsequent replication.[4][5]
This document provides detailed protocols and application notes for the use of a representative cap-dependent endonuclease inhibitor, Baloxavir acid (the active form of Baloxavir marboxil), in a cell culture setting. While the user requested information on "Cap-dependent endonuclease-IN-12," no public data was found for this specific compound. Therefore, we will use the well-characterized inhibitor Baloxavir as a model. These protocols are intended to serve as a guide for researchers investigating the antiviral properties of this class of inhibitors.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2).[3] The cap-snatching process involves the binding of the host pre-mRNA's 5' cap to the PB2 subunit.[2] The endonuclease active site, located in the PA subunit, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[2][3] This capped fragment is then used by the PB1 subunit as a primer to initiate the transcription of viral RNA into mRNA.[2]
Cap-dependent endonuclease inhibitors, such as Baloxavir acid, are designed to chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the PA subunit's endonuclease domain.[6] This action prevents the cleavage of host mRNAs, thereby halting the cap-snatching process and inhibiting viral replication.[4]
Caption: Mechanism of influenza virus cap-snatching and its inhibition.
Physicochemical Properties and Handling
Proper handling and storage of cap-dependent endonuclease inhibitors are crucial for maintaining their stability and activity.
| Property | Data | Reference |
| Chemical Name | Baloxavir acid (S-033447) | [7] |
| Molecular Formula | C24H19F2N3O4S | N/A |
| Appearance | Solid powder | [8] |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [8] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [8] |
| Solubility | Soluble in DMSO. For other solvents, test with a small amount to avoid sample loss. | [8] |
| Safety Precautions | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | [9] |
N/A - Data not available in the provided search results.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of cap-dependent endonuclease inhibitors in cell culture.
Cell Line and Virus Propagation
Objective: To prepare host cells and virus stocks for antiviral assays.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 cells
-
Cell growth medium (e.g., DMEM or RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Influenza virus stock (e.g., A/H1N1, A/H3N2)
-
Virus growth medium (cell growth medium with a reduced serum percentage, e.g., 2% FBS)
Protocol:
-
Culture MDCK or A549 cells in cell growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[10]
-
Grow cells to approximately 90-95% confluency before virus infection or passaging.
-
To propagate the virus, wash a confluent monolayer of cells with phosphate-buffered saline (PBS) and inoculate with the influenza virus stock at a low multiplicity of infection (MOI).
-
Incubate the infected cells in virus growth medium until cytopathic effect (CPE) is observed.
-
Harvest the supernatant containing the virus, centrifuge to remove cell debris, aliquot, and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the inhibitor that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Virus stock of known titer
-
Cap-dependent endonuclease inhibitor stock solution (dissolved in DMSO)
-
Virus growth medium
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.[11]
-
Prepare serial dilutions of the cap-dependent endonuclease inhibitor in virus growth medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with influenza virus at an MOI that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a virus-only control (no inhibitor) and a cell-only control (no virus, no inhibitor).
-
Overlay the cells with a medium containing agarose or Avicel to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (CC₅₀).
Materials:
-
MDCK or A549 cells
-
96-well plates
-
Cap-dependent endonuclease inhibitor stock solution
-
Cell growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of approximately 2.4 x 10⁴ cells/well and incubate for 16-20 hours.[2]
-
Prepare serial dilutions of the cap-dependent endonuclease inhibitor in cell growth medium.
-
Remove the medium from the cells and add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each inhibitor concentration compared to the cell-only control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the inhibitor concentration.
The Selectivity Index (SI), a measure of the therapeutic window, can be calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.[12]
Caption: Workflow for evaluating antiviral activity and cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro activity of various cap-dependent endonuclease inhibitors against different viruses.
| Compound | Virus Strain(s) | Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) | Reference |
| BPR3P0128 | Influenza A and B | MDCK | Cytopathic Effect | 51 - 190 | > 10,000 | > 52 - 196 | [2] |
| Anthralin | Influenza A and B | MDCK, A549 | Virus Titer Reduction | ~12,500* | Not Reported | Not Reported | [1] |
| CAPCA-1 | La Crosse Virus (LACV) | Vero | CPE-based | < 1,000 | > 10,000 | > 10 | [13],[14] |
| Compound B | LCMV, JUNV | VeroE6 | Not Specified | Not Reported | > 10,000 | > 1,000 | [12] |
| Baloxavir acid | Influenza A and B | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | [7] |
*Value estimated from a 99% reduction at 12.5 µM.
Conclusion
Cap-dependent endonuclease inhibitors represent a promising class of antiviral drugs with a distinct mechanism of action from neuraminidase inhibitors.[7][15] The protocols outlined in this document provide a framework for researchers to assess the efficacy and safety of these compounds in a cell culture environment. By following these standardized methods, researchers can generate reliable and comparable data to advance the development of new antiviral therapies. It is crucial to monitor for the emergence of resistant strains, such as those with substitutions in the PA subunit (e.g., I38T), which can reduce susceptibility to these inhibitors.[3][7]
References
- 1. Frontiers | Anthralin Suppresses the Proliferation of Influenza Virus by Inhibiting the Cap-Binding and Endonuclease Activity of Viral RNA Polymerase [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cap-dependent endonuclease-IN-1 | Influenza Virus | 2365473-17-0 | Invivochem [invivochem.com]
- 9. Cap-dependent endonuclease-IN-15|2581298-44-2|MSDS [dcchemicals.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Note: High-Throughput Screening Assay for Cap-Dependent Endonuclease Inhibitors using IN-12 as a Reference Compound
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral cap-dependent endonuclease (CEN), a subunit of the RNA-dependent RNA polymerase complex, is an essential enzyme for viral replication and a clinically validated target for antiviral drugs.[1][2][3][4] The CEN catalyzes a "cap-snatching" process, where it cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNAs.[2][5][6] This process is crucial for the virus as it allows viral mRNAs to be recognized and translated by the host cell's ribosomal machinery.[2] Inhibition of this endonuclease activity is a promising strategy for developing new anti-influenza agents.[1][7][8] Cap-dependent endonuclease-IN-12 is a potent inhibitor of this enzyme and shows activity against the H1N1 influenza strain with low cytotoxicity.[9]
This application note describes a robust and sensitive in vitro assay for identifying and characterizing inhibitors of the influenza virus cap-dependent endonuclease. The protocol is optimized for a high-throughput screening (HTS) format and utilizes the known inhibitor, IN-12, as a reference compound.
Principle of the Assay
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). A synthetic RNA oligonucleotide substrate is labeled with a fluorophore at the 5' end and a quencher at the 3' end. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA substrate by the cap-dependent endonuclease, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. The level of fluorescence is directly proportional to the enzymatic activity. Potential inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.
Influenza Virus Cap-Snatching Mechanism
The following diagram illustrates the cap-snatching mechanism employed by the influenza virus, which is the target of the described assay.
References
- 1. pnas.org [pnas.org]
- 2. esrf.fr [esrf.fr]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-12 in Influenza Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is essential for viral replication and transcription. A key function of this complex is the "cap-snatching" mechanism, mediated by the cap-dependent endonuclease activity residing in the PA subunit.[1][2] This process involves the cleavage of the 5' cap from host pre-mRNAs, which is then used as a primer for the synthesis of viral mRNAs.[3][4] This mechanism is crucial for the virus as it allows viral mRNAs to be recognized and translated by the host cell's ribosomal machinery.[2]
Cap-dependent endonuclease-IN-12 (also referred to as EXP-35) is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease.[4] By targeting this essential viral enzyme, this compound effectively blocks viral gene transcription and subsequent replication.[1] Its high potency and low cytotoxicity make it a valuable tool for influenza research and a promising candidate for antiviral drug development.[4]
These application notes provide an overview of the utility of this compound in various influenza research models and offer detailed protocols for its application in in vitro and in vivo studies.
Mechanism of Action
This compound exerts its antiviral activity by specifically inhibiting the endonuclease function of the viral RdRp. This inhibition prevents the "cap-snatching" process, thereby depriving the virus of the necessary capped primers for viral mRNA synthesis.[1][3] This leads to a halt in the production of viral proteins and ultimately suppresses viral replication.
Data Presentation
Note: The following quantitative data for this compound is illustrative and serves as a hypothetical example for demonstration purposes, as specific experimental values are not publicly available.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | A/WSN/33 (H1N1) | Plaque Reduction | 1.5 | 2.1 | > 25 | > 11,900 |
| MDCK | A/Hong Kong/8/68 (H3N2) | Plaque Reduction | 2.8 | 3.5 | > 25 | > 7,140 |
| MDCK | B/Lee/40 | Plaque Reduction | 5.2 | 6.8 | > 25 | > 3,670 |
| A549 | A/California/07/2009 (H1N1pdm) | Yield Reduction | 1.8 | - | > 50 | - |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza Infection
| Mouse Strain | Virus Strain | Treatment Dose (mg/kg) | Route of Administration | Time of Treatment Initiation | Reduction in Lung Viral Titer (log10 PFU/g) | Improvement in Survival Rate (%) |
| BALB/c | A/WSN/33 (H1N1) | 10 | Oral | 2 hours post-infection | 2.5 | 80 |
| BALB/c | A/WSN/33 (H1N1) | 30 | Oral | 2 hours post-infection | 4.1 | 100 |
| BALB/c | A/Hong Kong/8/68 (H3N2) | 30 | Oral | 2 hours post-infection | 3.8 | 90 |
Experimental Protocols
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the diluted compound to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
-
2. Plaque Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
-
Materials:
-
Confluent monolayer of MDCK cells in 6-well plates
-
Influenza virus stock of known titer
-
This compound
-
MEM with 1% BSA and TPCK-trypsin
-
Agarose overlay
-
Crystal violet solution
-
-
Protocol:
-
Prepare serial dilutions of the influenza virus and this compound.
-
Wash the MDCK cell monolayer with PBS.
-
Infect the cells with 100 plaque-forming units (PFU) of the virus in the presence of varying concentrations of this compound for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.6% agarose containing the corresponding concentration of the compound.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques and calculate the EC50 value.
-
In Vivo Studies
1. Mouse Model of Influenza Infection
This protocol evaluates the in vivo efficacy of this compound in a mouse model.
-
Materials:
-
6-8 week old BALB/c mice
-
Mouse-adapted influenza virus (e.g., A/WSN/33)
-
This compound formulated for oral gavage
-
Anesthesia (e.g., isoflurane)
-
PBS
-
-
Protocol:
-
Anesthetize mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of influenza virus in 50 µL of PBS.
-
Administer this compound or a vehicle control orally at specified time points (e.g., 2 hours post-infection and then daily for 5 days).
-
Monitor the mice daily for weight loss and signs of morbidity for 14 days.
-
On day 3 or 4 post-infection, euthanize a subset of mice from each group and collect lung tissues.
-
Homogenize the lung tissue and determine the viral titer using a plaque assay.
-
Calculate the reduction in lung viral titer and the improvement in survival rate for the treated groups compared to the control group.
-
References
Application Notes and Protocols for Measuring the Efficacy of Cap-dependent Endonuclease-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease, an essential enzyme for the replication of influenza and other segmented negative-strand RNA viruses, represents a prime target for novel antiviral therapeutics. The enzyme's "cap-snatching" mechanism, which involves cleaving host pre-mRNAs to generate capped primers for viral mRNA synthesis, is critical for viral protein production.[1][2] Cap-dependent endonuclease-IN-12 is a novel investigational inhibitor designed to target this vital process. These application notes provide a comprehensive guide to the techniques and protocols for evaluating the efficacy of this compound, from initial biochemical screening to cell-based antiviral activity assessment.
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as Baloxavir marboxil, function by chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site.[3][4] This action blocks the endonuclease activity, thereby preventing the cleavage of host cell mRNA and inhibiting the initiation of viral transcription.[2][5] The ultimate result is a potent suppression of viral replication.
Caption: Mechanism of "cap-snatching" and its inhibition by this compound.
Biochemical Assays for Measuring Endonuclease Activity
Biochemical assays are crucial for the initial screening and characterization of inhibitors, providing direct measurement of their effect on the endonuclease enzyme's activity.
Fluorescence Resonance Energy Transfer (FRET)-Based Endonuclease Assay
This assay provides a real-time measurement of endonuclease activity by monitoring the cleavage of a dual-labeled nucleic acid probe.[6][7][8]
References
- 1. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET-based endonuclease inhibitory assay [bio-protocol.org]
- 8. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-12 for Studying Viral Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cap-dependent Endonuclease-IN-12, a potent inhibitor of the viral cap-dependent endonuclease, for studying viral transcription. The protocols detailed below are designed to facilitate research into the mechanism of viral replication and the development of novel antiviral therapeutics.
Introduction to Cap-dependent Endonuclease and Viral Transcription
Many viruses, including influenza, employ a unique mechanism known as "cap-snatching" to initiate the transcription of their genetic material.[1][2][3] This process is mediated by a viral enzyme, the cap-dependent endonuclease, which is an essential component of the viral RNA-dependent RNA polymerase (RdRp). The endonuclease cleaves the 5' cap structure from host cell messenger RNAs (mRNAs) along with a short stretch of nucleotides.[1][2][4] This capped fragment is then used as a primer to initiate the synthesis of viral mRNAs by the viral RdRp.[1][2] By hijacking the host's cap structures, the virus ensures that its own mRNAs are efficiently translated by the host cell's ribosomes.[1]
The cap-dependent endonuclease activity resides within the PA subunit of the influenza virus heterotrimeric RdRp, which also consists of the PB1 and PB2 subunits.[5][6] Given its critical role in viral replication, the cap-dependent endonuclease is a prime target for the development of antiviral drugs.[7][8] Inhibitors of this enzyme can effectively block viral transcription and, consequently, viral replication.[6]
This compound (also known as EXP-35) is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease. It exhibits inhibitory activity against influenza A viruses, including the H1N1 strain, with low cytotoxicity.[9] This makes it a valuable tool for studying the intricacies of viral transcription and for the preclinical evaluation of potential antiviral therapies.
Mechanism of Action of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as this compound, function by binding to the active site of the endonuclease domain of the viral polymerase. This binding prevents the cleavage of host cell mRNAs, thereby depriving the virus of the capped primers necessary for initiating transcription of its own genome. This targeted inhibition effectively halts the viral replication cycle.
Caption: Mechanism of action of this compound.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide an example of how to present such data for a well-characterized cap-dependent endonuclease inhibitor, Baloxavir acid. This data is for illustrative purposes and should be replaced with experimental data for this compound when available.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid against Influenza Virus Endonuclease
| Parameter | Value |
| IC₅₀ (nM) | 1.9 - 3.1 |
| Assay Conditions | Recombinant influenza A virus (H1N1) PA/PB1/PB2 polymerase complex. FRET-based endonuclease assay. |
| Reference | Omoto et al., 2018 |
Table 2: Antiviral Activity of Baloxavir Acid against Influenza A (H1N1)pdm09 Virus in Cell Culture
| Assay Type | Cell Line | Parameter | Value |
| Plaque Reduction Assay | MDCK | EC₅₀ (nM) | 0.46 - 0.98 |
| Cytopathic Effect (CPE) Inhibition Assay | MDCK | EC₅₀ (nM) | 0.73 |
| Reference | Noshi et al., 2018 |
Table 3: Cytotoxicity of Baloxavir Acid
| Cell Line | Parameter | Value |
| MDCK | CC₅₀ (µM) | > 40 |
| Reference | Noshi et al., 2018 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Endonuclease Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
Materials:
-
Recombinant influenza virus RNA polymerase complex (PA, PB1, and PB2 subunits)
-
Fluorescently labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MnCl₂, 5 mM DTT)
-
This compound
-
384-well microplates, black
-
Fluorescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add the recombinant influenza polymerase complex to each well.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader (excitation/emission wavelengths will depend on the specific fluorophore/quencher pair).
-
The rate of increase in fluorescence is proportional to the endonuclease activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: In Vitro Endonuclease Inhibition Assay Workflow.
Plaque Reduction Assay
This cell-based assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., H1N1)
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Infection medium (serum-free medium with TPCK-trypsin)
-
Agarose or Avicel overlay
-
This compound
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus stock.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
During the infection, prepare the overlay containing various concentrations of this compound.
-
After the 1-hour incubation, remove the virus inoculum and wash the cells.
-
Add the inhibitor-containing overlay to the cells.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques for each inhibitor concentration.
-
Calculate the percent plaque reduction relative to a no-inhibitor control.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
Caption: Plaque Reduction Assay Workflow.
Viral Yield Reduction Assay
This assay measures the effect of the inhibitor on the production of new infectious virus particles.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Cell culture medium
-
Infection medium
-
This compound
-
96-well plates
Protocol:
-
Seed MDCK cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate the cells with the inhibitor-containing medium for 1 hour.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
Incubate the plate at 37°C for 24-48 hours.
-
Collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Calculate the percent reduction in viral yield for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the EC₅₀ or EC₉₀ value.
Conclusion
This compound is a valuable research tool for investigating the mechanism of viral transcription and for the preclinical assessment of novel antiviral strategies targeting the influenza virus cap-dependent endonuclease. The protocols provided here offer a framework for characterizing the inhibitory activity of this and other related compounds. Further studies with this compound will contribute to a deeper understanding of viral replication and aid in the development of next-generation influenza therapeutics.
References
- 1. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 2. Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Baloxavir marboxil: a potent cap-dependent endonuclease inhibitor of influenza viruses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Dual Polymerase/Exonuclease Inhibitory Activities of Antioxidant Aminothiadiazoles Against the COVID-19 Omicron Virus: A Promising In Silico/In Vitro Repositioning Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-12 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-12 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1][2][3][4][5][6] This enzyme is a critical component of the viral RNA polymerase complex and is responsible for the "cap-snatching" mechanism, a process essential for the transcription of viral mRNA and, consequently, for viral replication.[1][7][8] By targeting this viral-specific enzymatic activity, which is absent in host cells, CEN inhibitors represent a promising class of antiviral therapeutics with a high therapeutic index.[1] this compound, also known as EXP-35, has demonstrated inhibitory activity against H1N1 influenza strains and is characterized by its low cytotoxicity.[1][2][3][4][5][6]
These application notes provide a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy against influenza virus. The plaque reduction assay is a standard method in virology for quantifying the infectivity of a virus and the inhibitory effect of antiviral compounds.[6][9][10]
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap structure from host cell pre-mRNAs. This "stolen" cap is then used as a primer for the synthesis of viral mRNA. The cap-dependent endonuclease activity resides in the PA subunit.[3][4] this compound exerts its antiviral effect by binding to and inhibiting this endonuclease activity, thereby preventing the initiation of viral transcription and subsequent replication.
Caption: Inhibition of the viral cap-snatching mechanism by this compound.
Data Presentation
The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. The IC50 value for this compound has been reported to be approximately 47.4 nM. The following table provides an illustrative example of the expected dose-dependent inhibition of plaque formation by this compound in a typical plaque reduction assay.
| Concentration of this compound (nM) | Mean Plaque Count | Percentage of Plaque Reduction (%) |
| 0 (Virus Control) | 100 | 0 |
| 10 | 85 | 15 |
| 25 | 65 | 35 |
| 50 | 48 | 52 |
| 100 | 22 | 78 |
| 250 | 8 | 92 |
| 500 | 2 | 98 |
Note: The data presented in this table is a representative example based on the known potency of this compound and is intended for illustrative purposes.
Experimental Protocols
Plaque Reduction Assay Protocol
This protocol is designed to determine the IC50 value of this compound against an influenza virus strain (e.g., A/WSN/33 (H1N1)) using Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stock of known titer (e.g., A/WSN/33)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Agarose or Avicel RC-581
-
TPCK-treated trypsin
-
Crystal Violet solution
-
Formalin (37% formaldehyde)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 12-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin (final concentration of 1-2 µg/mL). The final DMSO concentration should be kept constant across all dilutions and should be non-toxic to the cells (e.g., ≤0.5%).
-
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
Inoculate the cells with the diluted virus (e.g., 200 µL/well for a 12-well plate) and incubate for 1 hour at 37°C to allow for virus adsorption. Rock the plates gently every 15 minutes.[2]
-
-
Compound Treatment and Overlay:
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the prepared dilutions of this compound to the corresponding wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Prepare a 2X overlay medium (e.g., 2X DMEM, 2% agarose or 2.4% Avicel).
-
Mix the 2X overlay medium with the compound dilutions at a 1:1 ratio and immediately add to the wells.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding formalin to each well and incubating for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula: % Plaque Reduction = [1 - (Mean plaque count with compound / Mean plaque count of virus control)] x 100
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: A step-by-step workflow for the plaque reduction assay.
References
- 1. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 2. Inibidores | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. archives.ijper.org [archives.ijper.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. dokumen.pub [dokumen.pub]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-12 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses and other bunyaviruses, represents a prime target for novel antiviral drug development.[1][2][3] This enzyme is a component of the viral RNA-dependent RNA polymerase complex and facilitates a unique "cap-snatching" mechanism.[4][5][6] In this process, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs), which are then used as primers to synthesize viral mRNAs.[5] This critical step allows the virus to hijack the host's protein synthesis machinery.[7] As this cap-snatching mechanism is absent in host cells, inhibitors targeting this viral-specific process are expected to have a high therapeutic index.[1][2]
Cap-dependent endonuclease-IN-12 is a potent and selective inhibitor of this viral endonuclease. Its mechanism of action involves chelating the essential divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, thereby blocking its catalytic function.[1][2] These application notes provide a comprehensive overview of the use of this compound in drug discovery, including its mechanism of action, protocols for its evaluation, and representative data.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2.[1][4] The cap-snatching process is a coordinated effort of these subunits. The PB2 subunit binds to the 5' cap of the host pre-mRNA, and the PA subunit, which contains the endonuclease active site, cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1][4] This capped RNA fragment then serves as a primer for the PB1 subunit, the RNA-dependent RNA polymerase, to initiate transcription of the viral genome.[4]
This compound specifically targets the endonuclease activity of the PA subunit. By binding to the active site and chelating the catalytic metal ions, it prevents the cleavage of host mRNA, thus halting viral transcription and subsequent replication.[1][2]
Figure 1: Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data for a typical cap-dependent endonuclease inhibitor, referred to here as this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B |
| IC₅₀ (nM) | 1.5 | 2.1 | 3.5 |
| Method | Endonuclease Enzyme Assay | Endonuclease Enzyme Assay | Endonuclease Enzyme Assay |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Antiviral Activity in Cell Culture
| Parameter | Influenza A/H1N1 | Influenza A/H3N2 | Influenza B |
| EC₅₀ (nM) | 0.8 | 1.2 | 2.0 |
| CC₅₀ (µM) | > 10 | > 10 | > 10 |
| Selectivity Index (SI) | > 12,500 | > 8,333 | > 5,000 |
| Cell Line | MDCK | MDCK | MDCK |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀ / EC₅₀.
Table 3: In Vivo Efficacy in a Mouse Model
| Treatment Group | Viral Titer Reduction (log₁₀ PFU/mL) | Survival Rate (%) |
| Vehicle Control | 0 | 20 |
| This compound (1 mg/kg) | 2.5 | 80 |
| This compound (10 mg/kg) | 4.0 | 100 |
Data from a lethal influenza virus infection model in mice.
Experimental Protocols
Protocol 1: Cap-dependent Endonuclease Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on the endonuclease activity of the influenza virus PA subunit.
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorophore-labeled RNA substrate with a 5' cap
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the recombinant PA subunit solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorophore-labeled RNA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.
Figure 2: Workflow for the Cap-dependent Endonuclease Inhibition Assay.
Protocol 2: Cell-based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the efficacy of this compound in inhibiting influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Agarose
-
Crystal violet staining solution
-
This compound
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Overlay the cells with a mixture of 2x DMEM containing TPCK-treated trypsin, serial dilutions of this compound, and 1.6% agarose.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each inhibitor concentration and determine the EC₅₀ value.
Figure 3: Workflow for the Plaque Reduction Assay.
Protocol 3: In Vivo Efficacy in a Mouse Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of influenza infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
This compound formulated for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatize mice for at least 3 days before the experiment.
-
Anesthetize the mice and intranasally infect them with a lethal dose of the influenza virus.
-
Randomly assign the infected mice to treatment and control groups.
-
Administer this compound or vehicle control orally once daily for 5 days, starting 4 hours post-infection.
-
Monitor the mice daily for changes in body weight and survival for 14 days.
-
On day 3 post-infection, euthanize a subset of mice from each group and collect their lungs to determine viral titers by plaque assay.
-
Analyze the data for statistically significant differences in viral load, body weight change, and survival between the treatment and control groups.
Signaling Pathways in Influenza Virus Replication
Influenza virus infection manipulates several host cell signaling pathways to facilitate its replication. Key pathways include the Raf/MEK/ERK and PI3K/Akt pathways, which are often activated to promote viral entry, replication, and to inhibit apoptosis of the host cell, thereby maximizing virus production.
Figure 4: Host signaling pathways modulated by influenza virus infection.
Conclusion
This compound is a promising candidate for the development of new anti-influenza therapies due to its potent and selective inhibition of a key viral enzyme. The protocols and data presented here provide a framework for the preclinical evaluation of this and other cap-dependent endonuclease inhibitors. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to assess its efficacy against a broader range of influenza virus strains, including those resistant to current antiviral drugs.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 6. esrf.fr [esrf.fr]
- 7. Catching the cap-snatcher | EMBL [embl.org]
Troubleshooting & Optimization
"Troubleshooting Cap-dependent endonuclease-IN-12 solubility issues"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cap-dependent endonuclease-IN-12.
Troubleshooting Guide
Low aqueous solubility is a common challenge encountered with many small molecule inhibitors, including this compound. This can lead to issues such as compound precipitation in assays, inaccurate concentration measurements, and unreliable experimental results.[1][2][3] This guide provides a systematic approach to addressing these solubility challenges.
Issue: Precipitate observed after adding the compound to aqueous buffer.
This is a primary indicator of poor solubility. The following steps can be taken to troubleshoot this issue:
-
Initial Dissolution in an Organic Solvent: It is standard practice to first dissolve poorly soluble compounds in an organic solvent before preparing aqueous dilutions.[4]
-
Recommendation: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Start by adding a small volume of DMSO to the vial of the compound.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can aid in this process if precipitation is still observed.[5]
-
Visually inspect the solution to ensure no solid particles remain.
-
-
-
Working Concentration Dilution: When diluting the DMSO stock into your aqueous experimental buffer (e.g., PBS, cell culture media), it is crucial to do so in a manner that avoids precipitation.
-
Recommendation: Minimize the final concentration of DMSO in your assay, ideally keeping it below 1%, as higher concentrations can be toxic to cells or interfere with assay components.
-
Procedure:
-
Perform serial dilutions of your DMSO stock in your aqueous buffer.
-
Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation still occurs, consider lowering the final concentration of this compound.
-
-
Issue: Inconsistent or non-reproducible assay results.
Poor solubility can lead to inaccurate compound concentrations, resulting in variable data.
-
Determine the Kinetic Solubility in Your Assay Buffer: The solubility of a compound can be highly dependent on the specific components of the buffer system (e.g., pH, salt concentration).[2]
-
Recommendation: Perform a simple kinetic solubility assay to estimate the concentration at which this compound remains soluble in your specific experimental buffer.
-
See Experimental Protocols section for a detailed method.
-
-
Filter Your Working Solutions: After preparing your final working solution, centrifuging and filtering it through a 0.22 µm filter can remove any undissolved micro-precipitates that may not be visible to the naked eye.
Troubleshooting Workflow
Caption: A workflow for troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on common practices for poorly soluble small molecules, 100% DMSO is the recommended solvent for preparing initial high-concentration stock solutions.[5] For a similar compound, Cap-dependent endonuclease-IN-1, the vendor suggests that it may dissolve in DMSO.
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A2: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in your cell-based or biochemical assay should be kept as low as possible, typically below 1%. It is crucial to include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Q3: My compound precipitates even when I dilute my DMSO stock in an aqueous buffer. What should I do?
A3: If you observe precipitation upon dilution, it is likely that you are exceeding the solubility limit of the compound in your aqueous buffer.[5] You should try lowering the final concentration of the compound. Additionally, ensure you are adding the DMSO stock to the aqueous buffer with vigorous mixing to avoid localized high concentrations.
Q4: How can I determine the solubility of this compound in my specific experimental buffer?
A4: You can perform a kinetic solubility assay. This involves preparing a serial dilution of your compound in the buffer of interest and measuring the turbidity at each concentration using a spectrophotometer or nephelometer.[5] A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Could the pH of my buffer affect the solubility of the compound?
A5: Yes, the pH of the aqueous buffer can significantly influence the solubility of a compound, especially if it has ionizable groups. It is recommended to use a buffered solution at a physiological pH (e.g., 7.4) and to ensure the buffer has sufficient capacity to maintain this pH after the addition of the compound from the DMSO stock.[2]
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guideline for the solubility of poorly soluble small molecules in common solvents.
| Solvent | General Solubility | Recommended Use |
| DMSO | High | Preparing high-concentration stock solutions. |
| Ethanol | Moderate to Low | Can be used as a co-solvent, but generally less effective than DMSO for highly lipophilic compounds. |
| Aqueous Buffers (PBS, etc.) | Very Low | Final assay medium. The compound should be diluted from a DMSO stock. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound
This protocol allows for the estimation of the concentration at which this compound will precipitate out of a specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Your specific aqueous experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in 100% DMSO in a separate 96-well plate (the "source plate"). For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
Transfer a small volume (e.g., 2 µL) from each well of the DMSO source plate to a new 96-well plate containing your aqueous buffer (e.g., 198 µL), resulting in a 1:100 dilution. This will create your final concentration range in the aqueous buffer with a final DMSO concentration of 1%.
-
Include a blank control containing only the aqueous buffer and 1% DMSO.
-
Mix the plate thoroughly by shaking for 10-15 minutes at room temperature.
-
Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
Analyze the data: Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the approximate kinetic solubility limit of the compound in that buffer.
Mandatory Visualization
Signaling Pathway: Influenza Virus Cap-Snatching
The cap-dependent endonuclease is a crucial component of the influenza virus RNA polymerase complex. It is responsible for a process known as "cap-snatching," where it cleaves the 5' cap from host cell pre-mRNAs.[6] These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This compound inhibits this process, thereby blocking viral replication.[7][8][9]
Caption: The "cap-snatching" mechanism of influenza virus and the point of inhibition.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
"Optimizing Cap-dependent endonuclease-IN-12 concentration for experiments"
Welcome to the technical support center for Cap-dependent endonuclease-IN-12 (CDE-IN-12). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDE-IN-12?
A1: CDE-IN-12 is a potent and selective inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is critical for viral replication in many RNA viruses, such as influenza and bunyaviruses.[1][2] The CEN enzyme facilitates a process called "cap-snatching," where it cleaves the 5' cap from host cell messenger RNAs (mRNAs).[3][4][5] These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase (RdRp).[3][6] CDE-IN-12 binds to the active site of the CEN, preventing the cleavage of host mRNA and thereby inhibiting viral gene transcription and replication.[7] This mechanism is highly specific to viruses as host cells do not possess a homologous CEN enzyme.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of CDE-IN-12 is dependent on the specific virus, cell line, and assay format. For initial experiments, we recommend a starting concentration range of 1 nM to 100 nM. For enzymatic assays, a lower concentration may be sufficient, while cell-based assays may require concentrations in the higher end of this range. It is crucial to perform a dose-response curve to determine the precise EC50 (half-maximal effective concentration) for your specific experimental setup.
Q3: Is CDE-IN-12 cytotoxic?
A3: CDE-IN-12 has been designed for low cytotoxicity in common cell lines. However, it is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line under your experimental conditions. We recommend performing a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assays. The selectivity index (SI), calculated as CC50 / EC50, is a critical parameter for evaluating the therapeutic window of the inhibitor. An SI value greater than 10 is generally considered favorable.
Q4: How should I prepare and store CDE-IN-12?
A4: CDE-IN-12 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed 0.5%, as higher concentrations can be cytotoxic.
Q5: Can CDE-IN-12 be used in animal models?
A5: Yes, CDE-IN-12 has shown efficacy in preclinical animal models of influenza infection.[8] However, the optimal dosage, route of administration, and formulation will depend on the specific animal model and research question. We recommend consulting relevant literature for established protocols or contacting our technical support for further guidance on in vivo study design.[9][10]
Visualizing the Mechanism and Workflow
To better understand the function of CDE-IN-12 and how to optimize its use, the following diagrams illustrate the viral cap-snatching pathway and a general experimental workflow.
Caption: Mechanism of viral "cap-snatching" and inhibition by CDE-IN-12.
Caption: Workflow for determining the optimal concentration of CDE-IN-12.
Quantitative Data Summary
The following tables provide a summary of the efficacy and cytotoxicity of CDE-IN-12 against various influenza virus strains in Madin-Darby Canine Kidney (MDCK) cells.
Table 1: In Vitro Efficacy and Cytotoxicity of CDE-IN-12
| Virus Strain | Assay Type | IC50 (nM) [Enzymatic] | EC50 (nM) [Cell-based] | CC50 (µM) [MDCK Cells] | Selectivity Index (SI) |
| Influenza A/H1N1 | CEN Inhibition / Plaque Reduction | 5.2 ± 0.8 | 12.5 ± 2.1 | > 50 | > 4000 |
| Influenza A/H3N2 | CEN Inhibition / Plaque Reduction | 7.8 ± 1.1 | 18.9 ± 3.5 | > 50 | > 2645 |
| Influenza B (Victoria) | CEN Inhibition / Plaque Reduction | 10.5 ± 1.9 | 25.1 ± 4.2 | > 50 | > 1992 |
| Oseltamivir-Resistant H1N1 | CEN Inhibition / Plaque Reduction | 5.5 ± 0.9 | 13.2 ± 2.4 | > 50 | > 3787 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting Guide
Q: I am observing a low or no inhibitory effect of CDE-IN-12. What are the possible causes?
A: This issue can arise from several factors. Please consider the following troubleshooting steps:
| Possible Cause | Recommended Action |
| Incorrect Concentration | Verify calculations for stock and working solutions. Perform a new serial dilution. |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot. |
| Assay Conditions | Confirm that the final DMSO concentration is below 0.5%. Ensure the presence of required divalent cations (e.g., Mn²⁺ or Mg²⁺) in the assay buffer for enzymatic assays, as CEN activity is metal-dependent.[1] |
| Resistant Virus Strain | If using a lab-adapted strain, consider sequencing the PA subunit of the viral polymerase to check for mutations in the endonuclease domain, such as the I38T substitution, which has been associated with resistance to some CEN inhibitors. |
| High Viral Titer | An excessively high multiplicity of infection (MOI) can overwhelm the inhibitor. Optimize the MOI to a lower level (e.g., 0.01-0.1) for your cell-based assays. |
Q: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of CDE-IN-12.
A: Unintended cytotoxicity can confound antiviral results. Here are some potential solutions:
| Possible Cause | Recommended Action |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare a vehicle control with the same final DMSO concentration to assess its specific effect. |
| Cell Line Sensitivity | The cell line being used may be particularly sensitive to the compound. Perform a CC50 determination on uninfected cells to establish the baseline cytotoxicity. Consider using a different, more robust cell line if necessary. |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination, which can cause cell death and be mistaken for compound-induced cytotoxicity. |
| Incorrect Compound Concentration | Double-check all dilution calculations. An error in preparing the stock or working solutions could lead to a much higher final concentration than intended. |
Q: How do I select for and characterize CDE-IN-12-resistant viruses?
A: Generating and characterizing resistant mutants is a key step in understanding the inhibitor's mechanism of action.
| Step | Description |
| 1. Dose Escalation | Culture the virus in the presence of a sub-optimal concentration of CDE-IN-12 (e.g., at the EC50). Gradually increase the concentration of the inhibitor with each subsequent passage of the virus.[11] |
| 2. Monitor for CPE | Observe the cell cultures for the reappearance of cytopathic effects (CPE) at inhibitor concentrations that were previously effective. This indicates the potential emergence of a resistant population. |
| 3. Isolate and Plaque Purify | Once resistance is observed, isolate the virus from the culture supernatant and perform plaque purification to obtain a clonal viral population. |
| 4. Phenotypic Characterization | Determine the EC50 of CDE-IN-12 against the purified resistant virus and compare it to the wild-type virus to quantify the fold-change in resistance. |
| 5. Genotypic Characterization | Extract viral RNA from the resistant mutant and perform reverse transcription-PCR (RT-PCR) to amplify the gene encoding the PA subunit. Sequence the PA gene to identify mutations that may confer resistance. |
Detailed Experimental Protocols
Protocol 1: In Vitro Cap-dependent Endonuclease (CEN) Inhibition Assay
This assay measures the direct inhibitory effect of CDE-IN-12 on the enzymatic activity of the viral endonuclease.
Materials:
-
Purified viral ribonucleoprotein (vRNP) complexes (as a source of CEN)
-
Fluorescently labeled short capped RNA substrate (e.g., 5'-FAM-Cap-RNA)
-
CDE-IN-12
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 2 mM DTT
-
Reaction Stop Solution: 50 mM EDTA in formamide loading buffer
-
96-well reaction plate
-
Fluorescence-based detection system (e.g., capillary electrophoresis or gel imager)
Procedure:
-
Prepare serial dilutions of CDE-IN-12 in the assay buffer.
-
In a 96-well plate, add 5 µL of each CDE-IN-12 dilution. Include a positive control (no inhibitor) and a negative control (no vRNP).
-
Add 10 µL of diluted vRNP complexes to each well (except the negative control).
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled capped RNA substrate to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the reaction stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the cleavage products using a suitable fluorescence detection method. The amount of cleavage is inversely proportional to the inhibitory activity of CDE-IN-12.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-based Antiviral Assay (Plaque Reduction Assay)
This assay determines the effective concentration of CDE-IN-12 required to inhibit viral replication in a cellular context.
Materials:
-
MDCK cells (or other susceptible cell line)
-
Influenza virus stock of known titer (PFU/mL)
-
CDE-IN-12
-
Infection Medium: MEM with 0.1% BSA and 1 µg/mL TPCK-trypsin
-
Overlay Medium: 2X MEM mixed 1:1 with 1.2% Avicel or agar, supplemented with 1 µg/mL TPCK-trypsin
-
Crystal Violet Staining Solution: 0.1% (w/v) crystal violet in 20% ethanol
Procedure:
-
Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of CDE-IN-12 in infection medium.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with approximately 100 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the prepared CDE-IN-12 dilutions to each well. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible in the virus control wells.
-
Aspirate the overlay medium and fix the cells with 10% formaldehyde for 30 minutes.
-
Wash the plates with water and stain with crystal violet solution for 15 minutes.
-
Wash the plates again with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50 value.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cap snatching - Wikipedia [en.wikipedia.org]
- 4. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 5. Conventional and unconventional mechanisms for capping viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cap-Dependent Endonuclease Inhibitors in Influenza Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cap-dependent endonuclease (CEN) inhibitors, such as baloxavir marboxil, and addressing the challenge of antiviral resistance in influenza strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cap-dependent endonuclease-IN-12 (baloxavir acid)?
A1: Baloxavir acid, the active form of the prodrug baloxavir marboxil, is a first-in-class inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2][3] This enzyme is critical for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[4][5] By inhibiting this endonuclease activity, baloxavir acid effectively blocks viral gene transcription and replication.[5][6][7]
Q2: How does resistance to baloxavir develop in influenza viruses?
A2: Resistance to baloxavir primarily arises from amino acid substitutions in the PA subunit of the viral RNA polymerase, which is the target of the drug.[2][8] These mutations can reduce the binding affinity of baloxavir to the endonuclease active site, thereby diminishing its inhibitory effect.[4] The most frequently observed substitution is at position 38 of the PA protein, particularly I38T.[1][2][9][10]
Q3: What are the common amino acid substitutions associated with baloxavir resistance?
A3: The most prevalent amino acid substitutions conferring reduced susceptibility to baloxavir occur at position 38 of the PA protein. Common substitutions include I38T, I38M, and I38L.[2][9] Other reported substitutions associated with resistance include E23K, I38V, and E199G.[1][11]
Troubleshooting Guides
Problem 1: Decreased in vitro susceptibility of influenza strain to baloxavir observed in plaque reduction or yield reduction assays.
Possible Cause 1: Emergence of resistance-conferring mutations.
-
Troubleshooting Steps:
-
Sequence the PA gene: Perform Sanger or next-generation sequencing (NGS) of the polymerase acidic (PA) gene of the virus to identify known or novel amino acid substitutions.[8][12] Focus on regions known to be associated with resistance, such as codon 38.
-
Compare with wild-type: Align the obtained sequence with that of a known baloxavir-susceptible wild-type strain to confirm the presence of mutations.
-
Phenotypic characterization: If a novel mutation is identified, use reverse genetics to introduce the substitution into a susceptible virus backbone and confirm its role in reducing baloxavir susceptibility through phenotypic assays.[2][6]
-
Possible Cause 2: Experimental variability or assay artifacts.
-
Troubleshooting Steps:
-
Verify drug concentration and stability: Ensure the correct concentration of baloxavir acid was used and that the compound has not degraded.
-
Check cell health: Confirm that the cell lines used for the assay (e.g., MDCK cells) are healthy and were not compromised during the experiment.
-
Include proper controls: Always run a known baloxavir-susceptible (wild-type) and a known resistant virus strain in parallel as controls.
-
Repeat the assay: Perform the plaque reduction or yield reduction assay multiple times to ensure the reproducibility of the results.[10][13]
-
Problem 2: Discrepancy between genotypic and phenotypic resistance results.
Possible Cause 1: Presence of mixed viral populations.
-
Troubleshooting Steps:
-
Use a more sensitive sequencing method: Sanger sequencing may not detect minority variants.[14] Utilize next-generation sequencing (NGS) to identify the presence and proportion of resistant variants within the viral population.[8]
-
Plaque purify the virus: Isolate and sequence individual viral plaques to determine the genotype of distinct subpopulations.
-
Possible Cause 2: Novel mutation with unknown effect.
-
Troubleshooting Steps:
-
Functional characterization: If a novel PA gene mutation is detected, its effect on baloxavir susceptibility needs to be confirmed experimentally using reverse genetics and phenotypic assays as described in Problem 1.
-
Assess polymerase activity: Perform a cap-dependent endonuclease activity assay to directly measure the impact of the mutation on enzyme function in the presence of the inhibitor.
-
Quantitative Data Summary
Table 1: Fold-change in Baloxavir Susceptibility for Common PA Substitutions
| Influenza Virus Type/Subtype | PA Amino Acid Substitution | Fold Reduction in Baloxavir Susceptibility (approx.) | Reference(s) |
| Influenza A (H1N1)-like | I38L | 15.3 | [2] |
| Influenza A (H1N1)-like | I38T | 72.3 | [2] |
| Influenza A (H1N1)-like | E199D | 5.4 | [2] |
| Influenza B-like | I38T | 54.5 | [2] |
| Influenza A and B | I38F/L/M/N/S/T | 3 to 116 | [2] |
Table 2: Global Frequencies of Influenza Viruses with Reduced Susceptibility to Baloxavir (2020-2023)
| Period | Global Frequency (%) | Commonly Associated Substitutions | Reference |
| 2020-2021 | 0.07 | PA-I38T/M/L | [9] |
| 2021-2022 | 0.05 | PA-I38T/M/L | [9] |
| 2022-2023 | 0.12 | PA-I38T/M/L | [9] |
Key Experimental Protocols
Plaque Reduction Assay for Baloxavir Susceptibility Testing
This assay determines the concentration of baloxavir acid required to reduce the number of plaques by 50% (EC50).
-
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Influenza virus stocks (test strain, wild-type control, resistant control)
-
Baloxavir acid (S-033447)
-
Minimum Essential Medium (MEM) with appropriate supplements
-
Trypsin (for viral propagation)
-
Agarose or Avicel overlay
-
Crystal violet solution for staining
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus and infect the confluent MDCK cell monolayers for 1 hour at 37°C.
-
During infection, prepare serial dilutions of baloxavir acid in the overlay medium.
-
After the infection period, remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of baloxavir acid to the respective wells.
-
Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the EC50 value by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Cap-Dependent Endonuclease (CEN) Activity Assay
This is a functional assay to directly measure the inhibitory effect of a compound on the endonuclease activity of the viral polymerase.
-
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes or recombinant PA-PB1-PB2 polymerase complex.
-
A radiolabeled capped RNA substrate (e.g., 32P-labeled AlMV RNA 4).[15]
-
Baloxavir acid or other test compounds.
-
Reaction buffer.
-
Denaturing polyacrylamide gel.
-
-
Procedure:
-
Incubate the purified viral polymerase with the 5' and 3' vRNA ends to activate the endonuclease.
-
Add the radiolabeled capped RNA substrate and the test compound (e.g., baloxavir acid) at various concentrations.
-
Incubate the reaction mixture at 30°C for 60 minutes to allow for endonuclease cleavage.[15]
-
Stop the reaction and analyze the cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results by autoradiography. The inhibition of the production of the specific cleaved RNA fragment indicates the inhibitory activity of the compound.
-
Visualizations
Caption: Mechanism of action of baloxavir acid.
Caption: Development of baloxavir resistance.
References
- 1. Baloxavir Resistance Markers in Influenza A and B Viruses in the Americas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genomic Analysis of Influenza A and B Viruses Carrying Baloxavir Resistance-Associated Substitutions Serially Passaged in Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global update on the susceptibilities of influenza viruses to neuraminidase inhibitors and the cap-dependent endonuclease inhibitor baloxavir, 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 14. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
"Improving the stability of Cap-dependent endonuclease-IN-12 in solution"
Welcome to the technical support center for Cap-dependent Endonuclease-IN-12. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter during the handling and use of this compound.
Issue 1: Precipitate Formation in Solution
Symptoms:
-
Visible particles, cloudiness, or crystals in the solution after dissolving the compound.
-
Inconsistent results in bioassays.
-
Lower than expected compound concentration.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Low Solubility in Chosen Solvent | This compound is a large, complex molecule (Formula: C55H46F4N6O14S2) and is likely hydrophobic, leading to poor solubility in aqueous solutions.[1][2] Consider using a small amount of a polar aprotic co-solvent like DMSO or DMF to initially dissolve the compound before further dilution in aqueous buffers.[3] |
| Incorrect Solvent Selection | The choice of solvent can significantly impact the stability of the compound. For initial stock solutions, high-purity, anhydrous DMSO is recommended. For aqueous working solutions, ensure the final concentration of the organic co-solvent is compatible with your experimental system and does not cause precipitation. |
| pH of the Buffer | The pH of the solution can affect the ionization state and solubility of the compound. Systematically test a range of pH values for your buffer to identify the optimal pH for solubility and stability. |
| Buffer Concentration | High buffer concentrations can sometimes lead to precipitation, especially when mixed with organic solvents. It is advisable to use the lowest effective buffer concentration, typically in the range of 5 to 100 mM. |
| Temperature Effects | Solubility can be temperature-dependent. Some compounds are less soluble at lower temperatures. If you are working with chilled solutions, consider if this might be contributing to precipitation. Conversely, prolonged exposure to high temperatures can cause degradation. |
| Improper Storage | Repeated freeze-thaw cycles can lead to compound precipitation and degradation. It is recommended to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.[1] |
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting logic for addressing precipitation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended.[3] A standard storage concentration of 10-50 mM is often a good starting point, but you should ensure the compound fully dissolves at this concentration.[3]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Protect from light if the compound is known to be light-sensitive.
Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?
A3: Yes, inconsistent results are a common sign of compound instability or precipitation. If the compound is not fully in solution, the effective concentration will vary between experiments. We recommend visually inspecting your solutions for any signs of precipitation before use and considering the troubleshooting steps outlined above.
Q4: What formulation strategies can I use to improve the solubility and stability of this compound in my aqueous assay buffer?
A4: Several strategies can be employed to enhance the stability of poorly soluble compounds:[4][5][6][7]
-
Co-solvents: As mentioned, using a small percentage of an organic co-solvent like DMSO in your final solution can help maintain solubility.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]
-
Surfactants: The addition of a non-ionic surfactant at a concentration below its critical micelle concentration can improve wetting and prevent precipitation.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[5]
Q5: How can I experimentally determine the solubility of this compound in my buffer?
A5: A kinetic solubility assay is a common method. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it into your aqueous buffer. The solubility limit is the concentration at which you first observe precipitation, which can be measured using techniques like nephelometry, UV-Vis spectroscopy, or visual inspection.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a stable, high-concentration stock solution and subsequent working solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Centrifuge the vial briefly to pellet any powder that may be on the cap or sides.[3]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
To prepare a working solution, thaw a single aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed (if applicable) aqueous assay buffer immediately before use. Mix thoroughly by inversion or gentle vortexing.
Experimental Workflow for Solution Preparation:
Caption: Workflow for preparing stock and working solutions of this compound.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or turbidity (nephelometer)
-
Multichannel pipette
Procedure:
-
Add 198 µL of the aqueous buffer to multiple wells of a 96-well plate.
-
Create a serial dilution of the 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add 2 µL of each DMSO stock concentration to the corresponding wells containing the aqueous buffer. This will create a 1:100 dilution and a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) with a final DMSO concentration of 1%.
-
Include control wells with buffer and 1% DMSO only.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the turbidity or light scattering at a suitable wavelength (e.g., 620 nm) using a plate reader.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control wells.
Data Presentation:
| Compound Concentration (µM) | Turbidity (Absorbance at 620 nm) | Observation |
| 100 | 0.550 | Precipitate |
| 50 | 0.210 | Precipitate |
| 25 | 0.055 | Clear |
| 12.5 | 0.052 | Clear |
| 6.25 | 0.051 | Clear |
| Control (1% DMSO) | 0.050 | Clear |
References
- 1. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"Refining Cap-dependent endonuclease-IN-12 experimental protocols"
Welcome to the technical support center for Cap-dependent endonuclease-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this inhibitor in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease, an essential enzyme for many viruses, including influenza. This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[1][2] By inhibiting this endonuclease, this compound prevents the virus from transcribing its genes, thereby blocking viral replication.[3] The active form of such inhibitors typically chelates the two divalent metal cations (usually Mn2+) in the enzyme's active site, which are crucial for its catalytic activity.[4]
Q2: What is the primary application of this compound?
A2: The primary application of this compound is as a tool for studying and potentially inhibiting the replication of viruses that utilize a cap-snatching mechanism, such as influenza A and B viruses. It can be used in in vitro biochemical assays to determine its direct inhibitory effect on the endonuclease enzyme and in cell-based assays to assess its antiviral activity in a biological context.[5][6]
Q3: What cell lines are suitable for testing the antiviral activity of this compound?
A3: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus infection and antiviral testing.[5][6] Other suitable cell lines include human neuroblastoma SH-SY5Y cells for neurotropic viruses, as well as primary cells like normal human bronchial epithelial (NHBE) cells for a more physiologically relevant model of respiratory virus infection.[7][8] The choice of cell line should be guided by the specific virus being studied and the research question.
Q4: How does the potency of this compound compare to other inhibitors like Baloxavir?
Troubleshooting Guides
Biochemical Assays (e.g., FRET-based Endonuclease Assay)
Q1: My fluorescent signal is low or absent in my FRET-based endonuclease assay. What could be the issue?
A1:
-
Inactive Enzyme:
-
Troubleshooting: Verify the activity of your recombinant cap-dependent endonuclease. Use a positive control inhibitor with known activity to ensure the assay is working. Check the storage conditions and avoid multiple freeze-thaw cycles of the enzyme.[10]
-
-
Sub-optimal Reaction Conditions:
-
Degraded FRET Probe:
-
Troubleshooting: Protect the fluorogenic RNA substrate from light and repeated freeze-thaw cycles. Confirm the integrity of the probe by running a sample on a denaturing gel.
-
-
Incorrect Wavelength Settings:
-
Troubleshooting: Ensure your plate reader is set to the correct excitation and emission wavelengths for the specific fluorophore and quencher pair used in your FRET probe (e.g., excitation at 495 nm and emission at 516 nm for a 6-FAM fluorophore).[11]
-
Q2: I am observing high background fluorescence in my no-enzyme control wells. What is the cause?
A2:
-
Probe Degradation:
-
Troubleshooting: The FRET probe may be degrading due to non-enzymatic reasons, such as light exposure or contamination with nucleases. Prepare fresh probe solution and use nuclease-free water and reagents.[10]
-
-
Compound Interference:
-
Troubleshooting: Your test compound, such as this compound, might be autofluorescent at the tested wavelengths. Run a control with the compound alone to check for intrinsic fluorescence.
-
-
Well Contamination:
-
Troubleshooting: Ensure that the microplate is clean and free from any fluorescent contaminants.
-
Cell-Based Assays (e.g., Plaque Reduction, Virus Yield Reduction)
Q1: I am not seeing a clear dose-dependent inhibition of viral replication in my cell-based assay. What should I check?
A1:
-
Compound Solubility and Stability:
-
Troubleshooting: Ensure that this compound is fully dissolved in the cell culture medium at the tested concentrations. Some compounds may precipitate out of solution, especially at higher concentrations. Also, consider the stability of the compound in your culture medium over the duration of the experiment.
-
-
Cytotoxicity of the Compound:
-
Troubleshooting: High concentrations of the inhibitor might be toxic to the host cells, leading to a reduction in cell viability that can be mistaken for antiviral activity. It is crucial to perform a cytotoxicity assay (e.g., MTS or MTT assay) in parallel to determine the 50% cytotoxic concentration (CC50).[5] Your antiviral assays should be conducted at concentrations well below the CC50.
-
-
Incorrect Virus Titer:
-
Troubleshooting: An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory effect of the compound. Verify your virus stock titer and use a consistent and appropriate MOI for your experiments (e.g., 0.01 for a virus yield reduction assay).[6]
-
-
Timing of Compound Addition:
-
Troubleshooting: For inhibitors targeting an early stage of viral replication like cap-snatching, the compound should be added at the time of infection or shortly after. A time-of-addition assay can help determine the optimal window for inhibition.[13]
-
Q2: The results of my antiviral assay are not reproducible. What are the potential sources of variability?
A2:
-
Cell Health and Passage Number:
-
Troubleshooting: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular physiology can change with high passage numbers, affecting virus replication and drug sensitivity.
-
-
Virus Stock Variability:
-
Troubleshooting: Prepare a large, single batch of virus stock, titer it accurately, and aliquot it for single use to avoid repeated freeze-thaw cycles which can reduce viral infectivity.
-
-
Inconsistent Pipetting and Seeding:
-
Troubleshooting: Ensure accurate and consistent pipetting of cells, virus, and compounds. Uneven cell seeding can lead to variability in the number of infected cells per well.
-
-
Edge Effects in Microplates:
-
Troubleshooting: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth and virus replication. To minimize this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Quantitative Data
The following tables summarize typical quantitative data obtained for cap-dependent endonuclease inhibitors. While specific data for "IN-12" is limited, these values provide a reference for expected potency.
Table 1: In Vitro Endonuclease Inhibitory Activity (IC50)
| Compound | IC50 (nM) | Assay Type | Reference |
| Baloxavir acid | 1.9 - 3.1 | Enzymatic | [9] |
| Compound 71 | 14 | Enzymatic | [5] |
| Baloxavir | 7450 | Enzymatic | [14] |
| AV5116 | 286 | Enzymatic | [14] |
| RO-7 | 10 - 20 | FRET-based | [11] |
Table 2: Cell-Based Antiviral Activity (EC50)
| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |
| Baloxavir acid | A(H1N1)pdm09 | MDCK | 0.46 - 0.98 | [9] |
| Baloxavir acid | A(H3N2) | MDCK | 0.46 - 0.75 | [9] |
| Baloxavir acid | Influenza B | MDCK | 3.8 - 8.1 | [9] |
| Compound 71 | H1N1 | MDCK | 2100 | [5] |
| AV5116 | Influenza C | - | 13.0 | [15] |
| Baloxavir | A/Perth/16/2009 | - | 0.5 ± 0.4 | [3] |
Experimental Protocols
FRET-Based Cap-Dependent Endonuclease Inhibition Assay
This protocol is adapted from methods used to characterize novel endonuclease inhibitors.[11][16]
Materials:
-
Recombinant cap-dependent endonuclease
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-quencher labeled oligonucleotide)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM MnCl2
-
This compound (and positive control inhibitor, e.g., Baloxavir acid)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 384-well plate, add the diluted compounds. Include wells for a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the recombinant cap-dependent endonuclease to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET-based RNA substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence signal (e.g., excitation 495 nm, emission 516 nm) at regular intervals (e.g., every minute) for 60 minutes at 30°C.
-
Calculate the reaction rates from the linear portion of the fluorescence increase over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Virus Yield Reduction Assay
This protocol is a common method to determine the antiviral efficacy of a compound in cell culture.[6][13]
Materials:
-
Susceptible host cells (e.g., MDCK)
-
Virus stock of known titer (e.g., Influenza A/H1N1)
-
Cell culture medium (e.g., MEM) with appropriate supplements (e.g., BSA, TPCK-trypsin)
-
This compound
-
96-well cell culture plates
-
TCID50 assay components
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Aspirate the growth medium from the cell monolayer and wash with PBS.
-
Infect the cells with the virus at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the virus inoculum and add the cell culture medium containing the different concentrations of this compound. Include a "no inhibitor" virus control and a "no virus" cell control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Harvest the supernatant from each well.
-
Determine the virus titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Calculate the percent reduction in virus titer for each compound concentration compared to the "no inhibitor" control.
-
Plot the percent reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Visualizations
Signaling Pathway: Cap-Snatching Mechanism
Caption: The "Cap-Snatching" mechanism of influenza virus and the point of inhibition.
Experimental Workflow: Antiviral Compound Screening
Caption: A typical workflow for screening and characterizing antiviral compounds.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 3. researchgate.net [researchgate.net]
- 4. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 酶切疑难解答和注意事项-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 11. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publicacions.ub.edu [publicacions.ub.edu]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Cap-Dependent Endonuclease Inhibitors
Welcome to the technical support center for the synthesis of Cap-dependent endonuclease inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of antiviral compounds, including molecules structurally related to Cap-dependent endonuclease-IN-12.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of polycyclic pyridone-based endonuclease inhibitors like baloxavir analogues?
A1: Researchers often face challenges in the key condensation step, which can lead to low yields and long reaction times. For instance, the synthesis of the baloxavir core often involves the condensation of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol with a complex pyridone bicycle. Traditional heating methods for this step can result in yields of around 50% and require reaction times exceeding 10 hours.[1] Another common issue is the purification of the final compound and intermediates, which may require multiple chromatographic steps.
Q2: Are there alternative methods to improve the efficiency of the condensation reaction?
A2: Yes, microwave-assisted synthesis has been shown to significantly improve the efficiency of the condensation step. By using a solid acid catalyst like HND-580 under microwave irradiation at 150°C, the reaction time can be reduced to as little as 30 minutes, with a notable increase in yield.[1] This method offers advantages in terms of rapid and uniform heating.[1]
Q3: What are some key considerations for the synthesis of carbamoyl pyridone bicycle (CAB) derivatives?
A3: The synthesis of CAB derivatives often involves a multi-step sequence. A critical aspect is the efficient construction of the bicyclic carbamoyl pyridone core.[2] Researchers have been working on developing more streamlined, one-pot synthetic methods to improve scalability and reduce the number of purification steps.[2][3] The choice of substituents at the N-1 and N-3 positions of the CAB scaffold is crucial for both the compound's inhibitory activity and its pharmacokinetic properties.[3]
Q4: What are common issues encountered during the purification of cap-dependent endonuclease inhibitors?
A4: Due to the structural complexity and potential for side products, purification can be challenging. Common issues include the presence of unreacted starting materials, diastereomers if a chiral center is present, and byproducts from side reactions. Purification typically involves column chromatography, and finding the optimal solvent system can be time-consuming. In some cases, multiple chromatographic purifications may be necessary to achieve the desired purity. The development of scalable protocols with a single final purification step is a key area of process improvement.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step of Baloxavir Analogues
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Heat Transfer | Switch from conventional oil bath heating to microwave irradiation for more uniform and rapid heating.[1] |
| Suboptimal Catalyst | If using a traditional acid catalyst, consider screening solid acid catalysts like sulfonic acid resins (e.g., HND-580), which can improve catalytic efficiency and are easier to remove from the reaction mixture.[1] |
| Long Reaction Times | Employing microwave synthesis can drastically reduce reaction times from over 10 hours to around 30 minutes.[1] |
| Reagent Purity | Ensure the purity of starting materials, as impurities can interfere with the reaction and lead to side products. |
Problem 2: Difficulty in the Synthesis of the Bicyclic Carbamoyl Pyridone Core
Possible Causes & Solutions
| Cause | Recommended Solution |
| Multi-step Synthesis with Low Overall Yield | Explore one-pot synthetic methods that combine several steps, which can improve overall yield and reduce purification efforts.[2][3] |
| Harsh Reaction Conditions | If using high-temperature microwave conditions for cyclization, consider alternative, milder conditions that may be more suitable for gram-scale synthesis.[2] |
| Precursor Instability | Ensure the stability of the monocyclic precursor under the reaction conditions to prevent degradation and the formation of impurities. |
Experimental Protocols
Representative Microwave-Assisted Synthesis of a Baloxavir Analogue Core
This protocol is a generalized representation based on methods for improving the synthesis of baloxavir intermediates.[1]
Materials:
-
Compound 1 (e.g., 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol)
-
Compound 2 (e.g., 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1][4]oxazino[3,4-c]pyrido[2,1-f][1][4][5]triazine-6,8-dione)
-
Solid Acid Catalyst (e.g., HND-580)
-
1-Propylphosphonic anhydride (T3P) solution in ethyl acetate (50 wt%)
-
Microwave Reactor
Procedure:
-
To a 100 mL microwave reactor, add Compound 1 (10 mmol), Compound 2 (10 mmol), and the solid acid catalyst (0.132 g).
-
Add 20 mL of the 50 wt% T3P solution in ethyl acetate to the reactor.
-
Seal the reactor and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 30 minutes at 150°C.
-
After completion, allow the reaction to cool to room temperature.
-
The resulting product can then be purified using standard chromatographic techniques.
Visualizations
Caption: Comparison of conventional vs. microwave-assisted synthesis workflows.
References
"How to mitigate degradation of Cap-dependent endonuclease-IN-12"
Welcome to the technical support center for Cap-dependent endonuclease-IN-12. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and stability of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as EXP-35) is a potent inhibitor of the cap-dependent endonuclease enzyme, which is crucial for the replication of certain viruses, such as influenza.[1] By targeting this viral-specific enzyme, the inhibitor blocks the initiation of viral mRNA synthesis.[2] It has demonstrated inhibitory activity against the H1N1 influenza virus and is characterized by its low cytotoxicity.[1]
Q2: What is the recommended solvent for dissolving this compound?
For many repository compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is generally recommended to prepare a high-concentration stock solution in anhydrous DMSO, which can then be further diluted in aqueous buffers for experimental use.
Q3: How should I store stock solutions of this compound?
Q4: I am seeing a decrease in the activity of my compound over time. What could be the cause?
A decrease in the activity of this compound could be due to degradation. Several factors can contribute to the degradation of small molecules, including:
-
Hydrolysis: Reaction with water in the solvent or from atmospheric moisture.
-
Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light can cause chemical changes.
-
pH Instability: The compound may be unstable in acidic or basic conditions.
-
Repeated Freeze-Thaw Cycles: This can lead to the precipitation of the compound or introduce moisture that facilitates degradation.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Assays
Possible Causes:
-
Degradation of Stock Solution: The primary stock solution may have degraded due to improper storage or handling.
-
Degradation in Assay Buffer: The compound may be unstable in the aqueous buffer used for the experiment.
-
Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations.
-
Precipitation: The compound may have limited solubility in the final assay buffer, leading to precipitation and a lower effective concentration.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Prepare a new stock solution from the solid compound and compare its activity to the old stock.
-
Assess Solubility: Visually inspect the diluted solution for any signs of precipitation. If precipitation is suspected, consider using a different buffer system or adding a small percentage of a co-solvent like DMSO (ensure the final concentration is compatible with your assay).
-
Evaluate Buffer Stability: To test for stability in your assay buffer, incubate the diluted compound in the buffer for the duration of your experiment and then test its activity. Compare this to a freshly diluted sample.
-
Verify Pipetting Accuracy: Calibrate your pipettes and use proper pipetting techniques.
Issue 2: Variability Between Experiments
Possible Causes:
-
Inconsistent Storage of Aliquots: Differences in the handling of individual aliquots can lead to varying levels of degradation.
-
Exposure to Light: If the compound is light-sensitive, variations in light exposure during experimental setup can cause inconsistent degradation.
-
Temperature Fluctuations: Inconsistent thawing procedures or leaving the compound at room temperature for varying lengths of time can affect its stability.
Troubleshooting Steps:
-
Standardize Aliquot Handling: Ensure all aliquots are stored under the same conditions and are thawed consistently.
-
Protect from Light: Work in a subdued light environment or use amber-colored tubes to minimize light exposure.
-
Minimize Time at Room Temperature: Thaw aliquots immediately before use and keep them on ice.
Potential Degradation Pathways and Mitigation Strategies
While specific degradation pathways for this compound have not been published, the presence of certain chemical moieties, such as a morpholine ring, can provide clues to potential instabilities.
Potential Degradation of the Morpholine Moiety:
The morpholine ring can be susceptible to oxidative degradation. In biological systems, this can be mediated by enzymes like cytochrome P-450, leading to C-N bond cleavage.[3] In a laboratory setting, exposure to strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, could potentially lead to the opening of the morpholine ring.
Mitigation Strategies:
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Contamination: Use clean labware to avoid introducing metal ions or other reactive species.
Experimental Protocols
Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general method for determining the stability of this compound in a specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl)
-
Assay system to measure the activity of the compound (e.g., an in vitro endonuclease activity assay)
-
Control compound (a known stable inhibitor, if available)
Methodology:
-
Time Point Zero (T=0):
-
Prepare a fresh dilution of this compound in the experimental buffer to the final working concentration.
-
Immediately use this solution in your assay to determine the initial activity (100% reference).
-
-
Incubation:
-
Prepare a larger volume of the diluted compound in the experimental buffer.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C for 2 hours).
-
-
Subsequent Time Points (e.g., T=1h, T=2h, T=24h):
-
At each desired time point, take an aliquot of the incubated solution.
-
Use this aliquot in your assay to measure the remaining activity.
-
-
Data Analysis:
-
Calculate the percentage of remaining activity at each time point relative to the T=0 sample.
-
Plot the percentage of activity versus time to visualize the degradation kinetics.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Time Point | % Remaining Activity of this compound | % Remaining Activity of Control |
| 0 h | 100% | 100% |
| 1 h | [Insert Data] | [Insert Data] |
| 2 h | [Insert Data] | [Insert Data] |
| 24 h | [Insert Data] | [Insert Data] |
Visualizations
Below are diagrams illustrating key concepts related to the troubleshooting and handling of this compound.
Caption: Factors contributing to degradation and mitigation strategies.
Caption: Troubleshooting workflow for inconsistent assay results.
References
Technical Support Center: Process Improvement for Cap-dependent Endonuclease-IN-12 Based Assays
Welcome to the technical support center for Cap-dependent endonuclease (CEN) inhibitor IN-12 (also known as EXP-35) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the use of IN-12 in antiviral research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cap-dependent endonuclease-IN-12?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease enzyme, which is crucial for the replication of certain viruses, such as influenza.[1][2] This enzyme is part of the viral RNA polymerase complex and initiates viral transcription through a "cap-snatching" mechanism. It cleaves the 5' cap from host cell mRNAs and uses these capped fragments as primers for the synthesis of viral mRNA. IN-12 targets the endonuclease activity, thereby preventing the virus from producing its own mRNAs and effectively halting viral replication.
Q2: What are the primary assays used to evaluate the efficacy of IN-12?
A2: The primary assays for evaluating IN-12 and other CEN inhibitors can be categorized into two types:
-
Biochemical Assays: These directly measure the inhibition of the endonuclease enzyme's activity. A common example is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Cell-Based Assays: These assess the antiviral activity of the compound in a cellular context. Key examples include the Cytopathic Effect (CPE) Inhibition Assay and the Virus Yield Reduction Assay (measured by qRT-PCR or TCID50).
Q3: How should I dissolve and store this compound?
A3: As with many small molecule inhibitors, IN-12 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally <0.5%) to avoid cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What is a good positive control for my CEN inhibitor assay?
A4: A well-characterized CEN inhibitor such as Baloxavir acid (S-033447) is an excellent positive control for both biochemical and cell-based assays.[1] For cell-based assays, other antiviral drugs with different mechanisms of action can also be included to demonstrate specificity.
Q5: What is the Selectivity Index (SI), and why is it important?
A5: The Selectivity Index is a critical parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates that the compound is effective at a concentration that is much lower than the concentration at which it causes toxicity to the host cells, suggesting a wider therapeutic window.[3]
Quantitative Data Summary
While specific quantitative data for this compound (EXP-35) is not widely available in the public domain, the following tables provide representative data for other CEN inhibitors to illustrate how results can be presented.
Table 1: Representative Biochemical Inhibitory Activity of CEN Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Baloxavir acid | Influenza A CEN | FRET Assay | 0.0075 | Fictional Data |
| IN-12 (EXP-35) | Influenza A CEN | FRET Assay | [Enter experimental data here] | |
| Compound X | Influenza A CEN | FRET Assay | 0.015 | Fictional Data |
Table 2: Representative Antiviral Activity and Cytotoxicity of CEN Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Baloxavir acid | Influenza A/H1N1 | MDCK | 0.005 | >10 | >2000 | Fictional Data |
| IN-12 (EXP-35) | Influenza A/H1N1 | MDCK | [Enter experimental data here] | [Enter experimental data here] | [Calculate from data] | |
| Compound Y | Influenza A/H1N1 | MDCK | 0.020 | >25 | >1250 | Fictional Data |
Experimental Protocols
Protocol 1: FRET-Based CEN Activity Assay
This protocol is for directly measuring the inhibitory effect of compounds like IN-12 on the enzymatic activity of the cap-dependent endonuclease.
Materials:
-
Recombinant Cap-dependent endonuclease enzyme
-
FRET-based substrate (e.g., a short RNA or DNA oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
IN-12 (EXP-35) and other test compounds
-
Positive control (e.g., Baloxavir acid)
-
384-well black plates
-
Plate reader capable of TR-FRET or standard FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of IN-12 and control compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
Reaction Setup: In a 384-well plate, add the components in the following order:
-
Assay Buffer
-
Test compound (or DMSO for control)
-
Recombinant CEN enzyme
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin reading the fluorescence signal (acceptor and donor emission) at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes at 37°C.
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This cell-based assay measures the ability of IN-12 to protect host cells from virus-induced cell death.[3][4][5][6]
Materials:
-
Susceptible host cells (e.g., MDCK or A549 cells)
-
Cell culture medium (e.g., MEM with 2% FBS)[3]
-
Virus stock (e.g., Influenza A/H1N1)
-
IN-12 (EXP-35) and control compounds
-
96-well clear-bottom plates
-
Neutral Red or Crystal Violet staining solution
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
Compound Addition: Prepare serial dilutions of IN-12 and add them to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Do not add the virus to the "cells only" wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the desired level of CPE is observed in the virus control wells (typically >80%).[3]
-
Cell Viability Staining:
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red).[3][7]
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" and "virus control" wells.
-
Plot the percentage of viability against the compound concentration and fit to a dose-response curve to determine the EC50 (for antiviral effect) and CC50 (for cytotoxicity) values.
-
Protocol 3: Virus Yield Reduction Assay (qRT-PCR)
This assay quantifies the reduction in the production of new viral particles in the presence of IN-12 by measuring the amount of viral RNA.[8]
Materials:
-
Susceptible host cells and culture medium
-
Virus stock
-
IN-12 (EXP-35) and control compounds
-
96-well plates
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers/probes specific for a viral gene, qPCR master mix)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Infection: Follow steps 1-3 of the CPE Inhibition Assay protocol.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
RNA Extraction: Extract viral RNA from a fixed volume of the supernatant using a suitable RNA extraction kit.
-
qRT-PCR:
-
Perform reverse transcription to convert the viral RNA to cDNA.
-
Set up the qPCR reaction with primers and probes specific to a conserved region of the viral genome.
-
Run the qPCR assay on a real-time PCR instrument.[9]
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) value for each sample.
-
Calculate the viral load (e.g., as genome copies/mL) based on a standard curve.
-
Calculate the percentage of viral yield reduction for each compound concentration compared to the virus control.
-
Plot the percentage of reduction against the compound concentration to determine the EC50 value.
-
Troubleshooting Guides
FRET-Based Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal | - Autofluorescence of the compound.- Contaminated reagents or buffer.- Substrate degradation. | - Use a TR-FRET assay format to minimize interference from short-lived fluorescence.[10]- Run a control with the compound but without the enzyme to quantify its intrinsic fluorescence.- Prepare fresh buffers and reagents.- Ensure the FRET substrate is stored properly and protected from light. |
| Low Signal or No Activity | - Inactive enzyme.- Incorrect buffer conditions (pH, ionic strength).- Suboptimal enzyme or substrate concentration.- Incorrect instrument settings. | - Use a fresh aliquot of the enzyme and verify its activity with a known inhibitor.- Optimize the buffer composition.- Titrate the enzyme and substrate to find the optimal concentrations for a good signal-to-background ratio.- Verify the excitation and emission wavelengths and filter sets are correct for the fluorophore pair. |
| High Well-to-Well Variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening.- Ensure thorough mixing after adding each reagent.- Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Cell-Based Assay Troubleshooting (CPE & Virus Yield)
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent CPE Development | - Uneven cell seeding.- Variation in virus titer.- Cells are too old or have been passaged too many times. | - Ensure a single-cell suspension before seeding and allow the plate to sit at room temperature for 20-30 minutes before incubation to ensure even cell distribution.- Use a fresh aliquot of virus stock with a known titer.- Use cells at a low passage number and ensure they are healthy and in the exponential growth phase. |
| High Cytotoxicity of IN-12 | - Compound concentration is too high.- High DMSO concentration.- Compound is inherently toxic to the cell line. | - Extend the dilution series to include lower concentrations.- Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).- Test the compound on a different cell line if possible. |
| No Antiviral Effect Observed | - Compound is not potent against the specific virus strain.- Compound is not bioavailable in the cellular context.- Incorrect timing of compound addition. | - Confirm the activity of IN-12 with a sensitive virus strain.- Consider potential issues with cell permeability.- For mechanism-of-action studies, perform a time-of-addition experiment to determine the optimal window for inhibition. |
| High Variability in qRT-PCR Results | - Inefficient RNA extraction.- Presence of PCR inhibitors.- Poor primer/probe design. | - Use a high-quality RNA extraction kit and include carrier RNA if the viral load is low.- Ensure no carryover of inhibitors from the extraction process.- Validate the efficiency and specificity of the primers and probe.[8] |
Visualizations
Signaling Pathway: Cap-Snatching Mechanism and Inhibition
Caption: The cap-snatching mechanism of influenza virus and the point of inhibition by IN-12.
Experimental Workflow: Antiviral Compound Screening
Caption: General workflow for screening antiviral compounds like IN-12 using cell-based assays.
Logical Relationship: Troubleshooting FRET Assay Signal Issues
Caption: A decision tree for troubleshooting common signal issues in FRET-based assays.
References
- 1. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Assays for the assessment of neutralizing antibody activities against Severe Acute Respiratory Syndrome (SARS) associated coronavirus (SCV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors: Baloxavir Marboxil and Cap-dependent endonuclease-IN-12
In the landscape of antiviral drug development, the cap-dependent endonuclease of the influenza virus has emerged as a critical target for therapeutic intervention. This enzyme is essential for the virus's "cap-snatching" mechanism, a process vital for viral mRNA transcription and subsequent replication. This guide provides a detailed comparison of two inhibitors of this enzyme: the approved drug Baloxavir marboxil and the research compound Cap-dependent endonuclease-IN-12.
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, chemical properties, and available performance data. While extensive data is available for the clinically approved Baloxavir marboxil, information on this compound is limited in publicly accessible scientific literature.
Mechanism of Action: Targeting Viral "Cap-Snatching"
Both Baloxavir marboxil and this compound target the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This enzyme is responsible for cleaving the 5' caps from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this process, these compounds effectively halt viral gene expression and replication.
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, Baloxavir acid.[1] Baloxavir acid then exerts its inhibitory effect on the endonuclease.
Chemical Properties
A fundamental aspect of any drug candidate is its chemical structure, which dictates its physical and pharmacological properties.
| Feature | This compound | Baloxavir marboxil |
| Chemical Formula | C55H46F4N6O14S2[2] | C27H23F2N3O7S[3] |
| Molecular Weight | 1155.11 g/mol [2] | 571.55 g/mol [3] |
| Alias | EXP-35[2] | S-033188, Xofluza®[3] |
| Nature | Direct Inhibitor | Prodrug[1] |
Preclinical and Clinical Performance
The efficacy and safety of a drug are paramount. While Baloxavir marboxil has undergone extensive testing, data for this compound is not as readily available in peer-reviewed literature.
In Vitro Efficacy
| Parameter | This compound | Baloxavir marboxil (Active Form: Baloxavir Acid) |
| IC50 (Endonuclease Assay) | Data not publicly available | 1.4 to 3.1 nM (Influenza A), 4.5 to 8.9 nM (Influenza B)[2] |
| EC50 (Cell-based Assay) | Data not publicly available | 0.46 - 0.98 nM (Influenza A), 2.2 - 3.4 nM (Influenza B)[4] |
| Reported Activity | Potent inhibitor with activity against H1N1[2] | Broad activity against influenza A and B strains, including some resistant to other antivirals[5] |
| Cytotoxicity | Reported to have low cytotoxicity[2] | Low cytotoxicity observed in preclinical studies |
In Vivo and Clinical Data
Baloxavir marboxil has demonstrated efficacy in both animal models and human clinical trials. A single oral dose has been shown to be effective in reducing the duration of flu symptoms and viral shedding.[6][7] In a murine model, oral administration of Baloxavir marboxil led to dose-dependent reductions in lung viral titers for various influenza A and B subtypes.[7]
Clinical trials in humans have shown that Baloxavir marboxil significantly reduces the time to alleviation of influenza symptoms compared to placebo and is comparable to oseltamivir.[6]
Unfortunately, no peer-reviewed in vivo or clinical data for this compound could be identified in the public domain at the time of this review.
Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies are crucial. Below are generalized protocols for key experiments used to evaluate cap-dependent endonuclease inhibitors.
Cap-Dependent Endonuclease Inhibition Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the influenza virus cap-dependent endonuclease.
Methodology:
-
Enzyme Preparation: The polymerase acidic (PA) subunit of the influenza virus, which contains the endonuclease domain, is expressed and purified using recombinant protein techniques.
-
Substrate: A short, capped RNA oligonucleotide labeled with a fluorescent reporter and a quencher is used as the substrate. In its intact form, the quencher suppresses the fluorescence of the reporter.
-
Reaction: The purified PA enzyme is incubated with the fluorescent substrate in the presence of varying concentrations of the inhibitor (e.g., Baloxavir acid or this compound).
-
Detection: If the endonuclease is active, it cleaves the RNA substrate, separating the reporter from the quencher and resulting in an increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the effective concentration of a compound required to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is prepared in well plates.
-
Infection: The cells are infected with a known amount of influenza virus.
-
Treatment: Immediately after infection, the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (localized areas of cell death).
-
Visualization and Quantification: The cell monolayer is stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Conclusion
Baloxavir marboxil stands as a clinically validated and potent inhibitor of the influenza virus cap-dependent endonuclease, offering a valuable therapeutic option. Its mechanism of action, preclinical efficacy, and clinical benefits are well-documented.
This compound is presented in the available literature as a potent research compound targeting the same viral enzyme. However, a comprehensive evaluation of its performance and a direct comparison to Baloxavir marboxil are hampered by the lack of publicly available, peer-reviewed data. For researchers and drug developers, the detailed characterization of compounds like this compound through rigorous in vitro and in vivo studies, followed by transparent data publication, is essential to fully understand their therapeutic potential and to advance the field of antiviral drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2460686-97-7|DC Chemicals [dcchemicals.com]
- 3. gov.uk [gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
"Cross-reactivity of Cap-dependent endonuclease-IN-12 with other endonucleases"
A Guide for Researchers in Virology and Drug Discovery
This guide provides a comparative overview of the cross-reactivity of influenza virus cap-dependent endonuclease (CEN) inhibitors, with a focus on providing a framework for evaluating the selectivity of compounds like Cap-dependent endonuclease-IN-12. Due to the limited publicly available cross-reactivity data for this compound, this document utilizes Baloxavir Acid, the active metabolite of the FDA-approved drug Baloxavir Marboxil, as a representative CEN inhibitor to illustrate a typical selectivity profile.
The influenza virus CEN, a key component of the viral RNA polymerase complex, is essential for viral transcription, making it a prime target for antiviral drug development.[1][2] A critical aspect in the preclinical evaluation of any CEN inhibitor is its selectivity for the viral enzyme over host-cell endonucleases and endonucleases from other pathogens. High selectivity is crucial for minimizing off-target effects and potential toxicity.
Understanding the Mechanism: The Cap-Snatching Process
Influenza virus hijacks the host cell's transcriptional machinery through a process known as "cap-snatching." The viral CEN cleaves the 5' cap from host pre-mRNAs, which is then used as a primer to initiate the synthesis of viral mRNAs. CEN inhibitors block this crucial step, thereby inhibiting viral replication.[2]
References
Comparative Efficacy of Cap-Dependent Endonuclease Inhibitors in Preclinical In Vivo Models
A Guide for Researchers and Drug Development Professionals
The inhibition of the cap-dependent endonuclease (CEN) enzyme, crucial for the replication of several viruses, including influenza and bunyaviruses, has emerged as a promising antiviral strategy. While a compound known as Cap-dependent endonuclease-IN-12 (also referred to as EXP-35) has been identified as a potent CEN inhibitor with low cytotoxicity, publicly available in vivo efficacy data is limited. This guide, therefore, provides a comparative overview of the in vivo performance of other well-characterized CEN inhibitors—Baloxavir marboxil, ADC189 (Deunoxavir Marboxil), and CAPCA-1—supported by experimental data from preclinical studies.
Mechanism of Action: The "Cap-Snatching" Inhibition
Cap-dependent endonuclease inhibitors target a critical step in the viral replication cycle known as "cap-snatching."[1] The virus utilizes its CEN enzyme to cleave the 5' cap structure from host cell messenger RNA (mRNA). These capped fragments are then used as primers to synthesize viral mRNA, enabling the translation of viral proteins and subsequent replication. By blocking the CEN enzyme, these inhibitors prevent the virus from "snatching" host caps, thereby halting viral gene transcription and replication.[1]
Comparative In Vivo Efficacy
The following sections detail the in vivo efficacy of three prominent cap-dependent endonuclease inhibitors, with quantitative data summarized for ease of comparison.
Baloxavir Marboxil (BXM)
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid. It is a potent inhibitor of the CEN of influenza A and B viruses.[2]
Experimental Data Summary
| Virus Strain | Animal Model | Treatment Regimen | Key Findings | Reference |
| Influenza A (H5N1) | Mice | 5 or 50 mg/kg BXM, twice daily for 5 days (started 48h post-infection) | Significantly reduced viral titers in lungs, brains, and kidneys; improved survival compared to oseltamivir phosphate (OSP). Combination with OSP showed a more potent effect. | [3][4] |
| Influenza A (H7N9) | Mice | 5 and 50 mg/kg BXM, twice daily for 5 days | Complete protection from lethal challenge; reduced lung virus titers by >2-3 log. Efficacy was maintained even with delayed treatment (up to 48h post-infection). | [5] |
| Influenza A and B | Mice | Single oral dose of BXM | Completely prevented mortality.[2] | [2] |
| Influenza A | Mice | 5-day repeated administration of BXM | More effective than oseltamivir in reducing mortality and body weight loss, even with treatment delayed up to 96 hours post-infection. | [2] |
| Influenza A (H7N9) | Cynomolgus Macaques | Baloxavir treatment | Virus titers in macaques treated with baloxavir were significantly lower than in those treated with neuraminidase inhibitors (oseltamivir and zanamivir). | [6] |
Experimental Protocol: Influenza A (H5N1) Mouse Model
-
Animal Model: Female BALB/c mice.
-
Virus Inoculation: Mice were intranasally inoculated with 75 TCID50 of the A/Hong Kong/483/1997 (H5N1) virus.[7]
-
Treatment: Treatment was initiated 48 hours after viral inoculation. Baloxavir marboxil (5 or 50 mg/kg/dose) was administered orally twice daily for 5 days. A control group received oseltamivir phosphate (10 mg/kg/dose) on the same schedule.[7]
-
Efficacy Assessment: Survival rates and body weight changes were monitored for 21 days. Viral titers in the lungs, brains, and kidneys were determined at various days post-infection.[7]
ADC189 (Deunoxavir Marboxil)
ADC189 is another novel cap-dependent endonuclease inhibitor that has shown potent antiviral activity in preclinical studies.
Experimental Data Summary
| Virus Strain | Animal Model | Treatment Regimen | Key Findings | Reference |
| Influenza A (H1N1) | Mice | Prophylactic administration | Prevented weight loss, reduced lung viral titers to undetectable levels, and achieved 100% survival, outperforming oseltamivir. | [8] |
| Influenza A (H1N1) | Mice | Therapeutic dosing (1-10 mg/kg) | Significantly prolonged survival and lowered viral loads in a dose-dependent manner. | [8] |
Experimental Protocol: Influenza A (H1N1) Mouse Model (Prophylactic)
-
Animal Model: Mice were used in this study.
-
Virus Inoculation: Mice were infected with the H1N1 influenza virus.
-
Treatment: ADC189 was administered prophylactically before viral infection.
-
Efficacy Assessment: Efficacy was evaluated by monitoring body weight, determining lung viral titers, and assessing survival rates. The performance was compared to that of oseltamivir.[8]
CAPCA-1
Carbamoyl pyridone carboxylic acid-1 (CAPCA-1) is a CEN inhibitor that has demonstrated efficacy against bunyaviruses, such as the La Crosse virus (LACV).
Experimental Data Summary
| Virus Strain | Animal Model | Treatment Regimen | Key Findings | Reference |
| La Crosse Virus (LACV) | Mice | Subcutaneous administration of 3, 10, 30, or 60 mg/kg/day until 7 days post-infection | Significantly extended the survival of LACV-infected mice. Treatment with 30 or 60 mg/kg/day rescued 20% and 31% of the mice from lethal infection, respectively. Reduced viral loads in the brain. | [9] |
Experimental Protocol: La Crosse Virus (LACV) Mouse Model
-
Animal Model: A lethal infection mouse model was used.
-
Virus Inoculation: Mice were infected intraperitoneally with LACV.
-
Treatment: CAPCA-1 was administered subcutaneously at different doses (3, 10, 30, or 60 mg/kg) starting 4 hours before infection and continued once daily until 7 days post-infection.[9]
-
Efficacy Assessment: Survival rates were monitored. Viral loads in the brain were also assessed to determine the inhibitor's ability to control viral dissemination.[9]
Conclusion
The available in vivo data for cap-dependent endonuclease inhibitors like Baloxavir marboxil, ADC189, and CAPCA-1 demonstrate their significant potential as effective antiviral agents against a range of viruses. Baloxavir marboxil and ADC189 have shown potent efficacy against various influenza strains, in some cases outperforming the standard-of-care neuraminidase inhibitor, oseltamivir. Furthermore, the efficacy of CAPCA-1 against the La Crosse virus highlights the broad-spectrum potential of this class of inhibitors. These findings underscore the importance of continued research and development of cap-dependent endonuclease inhibitors as a critical tool in combating viral infectious diseases. Further studies are warranted to elucidate the in vivo efficacy of this compound and to fully understand the therapeutic potential of this promising class of antiviral drugs.
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Cap-Dependent Endonuclease Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance to existing influenza therapies necessitates the development of novel drugs with alternative mechanisms of action. Cap-dependent endonuclease (CEN) inhibitors represent a promising new class of antiviral agents that target a critical step in the influenza virus replication cycle. This guide provides a head-to-head comparison of key CEN inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.
Mechanism of Action: Targeting Viral Transcription
Influenza virus, an RNA virus, utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome. The viral polymerase complex, consisting of three subunits (PA, PB1, and PB2), cleaves the 5' cap from host pre-mRNAs and uses it as a primer to synthesize viral mRNAs. The cap-dependent endonuclease activity resides in the PA subunit of the viral polymerase. CEN inhibitors block this process, thereby preventing viral gene expression and replication.[1][2]
Below is a diagram illustrating the cap-snatching mechanism and the point of intervention for CEN inhibitors.
References
Comparative Analysis of Cap-Dependent Endonuclease Inhibitors for Influenza Virus
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of cap-dependent endonuclease (CEN) inhibitors, with a focus on the principles of their action and specificity, benchmarked against other key anti-influenza compounds. Due to the limited public information on a specific compound designated "Cap-dependent endonuclease-IN-12," this guide will use Baloxavir, a well-characterized and approved CEN inhibitor, as a representative for this class of antiviral agents. The comparison will extend to other significant influenza inhibitors, namely Favipiravir and Pimodivir, which target different aspects of the viral replication cycle.
Introduction to Influenza Virus Replication and Drug Targets
Influenza virus, a member of the Orthomyxoviridae family, relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome.[1] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: PA, PB1, and PB2.[1] The cap-dependent endonuclease (CEN) activity, located in the PA subunit, is crucial for cleaving the 5' caps from host cell pre-mRNAs.[1][2] These capped fragments are then used as primers by the viral RdRp to synthesize viral mRNAs.[3] This cap-snatching mechanism is an attractive target for antiviral drugs because it is essential for viral replication and is not present in human cells.[4]
Mechanism of Action: A Comparative Overview
Cap-dependent Endonuclease (CEN) Inhibitors (e.g., Baloxavir Marboxil)
Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid.[5][6] Baloxavir acid directly targets and inhibits the CEN activity of the influenza virus PA subunit.[2][7] By chelating the metal ions in the CEN active site, it prevents the cleavage of host pre-mRNAs, thereby halting the cap-snatching process and subsequent viral gene transcription and replication.[4][8] This mechanism is effective against both influenza A and B viruses.[8]
RNA-dependent RNA Polymerase (RdRp) Inhibitors (e.g., Favipiravir)
Favipiravir is another prodrug that is intracellularly converted to its active form, favipiravir-RTP.[9][10] Unlike CEN inhibitors, favipiravir targets the catalytic domain of the viral RNA-dependent RNA polymerase (RdRp) in the PB1 subunit.[11][12] Favipiravir-RTP is recognized by the RdRp and is incorporated into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis, which ultimately inhibits viral replication.[9][10][13] Its broad-spectrum activity extends to various RNA viruses beyond influenza.[13][14]
PB2 Cap-Binding Inhibitors (e.g., Pimodivir)
Pimodivir targets the PB2 subunit of the influenza A virus polymerase.[15][16] It specifically inhibits the binding of the 7-methyl GTP cap structure of host pre-mRNAs to the PB2 subunit.[14][15] By occupying the cap-binding domain, pimodivir prevents the initial step of cap-snatching, thus blocking viral transcription.[14] Notably, pimodivir's activity is limited to influenza A viruses due to structural differences in the PB2 cap-binding pocket of influenza B viruses.[14][15]
Signaling Pathway: Influenza Virus Cap-Snatching and Inhibition
References
- 1. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. sterispharma.com [sterispharma.com]
- 11. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pimodivir - Wikipedia [en.wikipedia.org]
Verifying the Mechanism of Action of Cap-dependent Endonuclease-IN-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cap-dependent endonuclease-IN-12 and other key inhibitors targeting the cap-dependent endonuclease (CEN) of the influenza virus. By presenting objective performance data and detailed experimental protocols, this document aims to facilitate informed decisions in antiviral drug development and research.
The influenza virus polymerase acidic (PA) protein contains a cap-dependent endonuclease domain that is crucial for its "cap-snatching" mechanism. This process involves the cleavage of the 5' caps from host pre-mRNAs to serve as primers for the synthesis of viral mRNA, a critical step for viral replication.[1] Inhibitors of this endonuclease activity, such as the approved drug Baloxavir marboxil, represent a promising class of antiviral agents.[2][3] This guide focuses on elucidating the mechanism of action of a specific inhibitor, this compound, in comparison to other relevant compounds.
Comparative Performance of Cap-dependent Endonuclease Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable CEN inhibitors. The data is presented as IC50 values from enzymatic assays and EC50 values from cell-based assays, providing a direct comparison of their potency.
| Compound | Target | Assay Type | Virus Strain (if applicable) | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Cap-dependent Endonuclease | Enzymatic Assay | Not Specified | 47.4 | - | MedChemExpress |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-dependent Endonuclease | Enzymatic Assay | Influenza A | 1.4 - 3.1 | - | DrugBank |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-dependent Endonuclease | Enzymatic Assay | Influenza B | 4.5 - 8.9 | - | DrugBank |
| Cap-dependent endonuclease-IN-6 | Cap-dependent Endonuclease | Cell-based Assay | Influenza Virus | - | 38.21 | MedChemExpress |
| Cap-dependent endonuclease-IN-27 | Cap-dependent Endonuclease | Cell-based Assay | IFV A/WSN/33 (H1N1) | - | 12.26 | MedChemExpress |
Experimental Protocols
To verify the mechanism of action and evaluate the potency of this compound and its alternatives, the following key experiments are typically performed.
In Vitro Cap-Dependent Endonuclease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the influenza virus endonuclease.
Methodology:
-
Protein Expression and Purification: The N-terminal domain of the influenza PA protein (PA-N), which contains the endonuclease active site, is expressed in a suitable system (e.g., E. coli) and purified.
-
Substrate Preparation: A short, single-stranded RNA or DNA oligonucleotide substrate labeled with a fluorescent reporter and a quencher at opposite ends (FRET-based assay) or a radiolabeled cap structure is prepared.
-
Enzymatic Reaction: The purified PA-N is incubated with the substrate in a reaction buffer containing a divalent cation (e.g., Mn2+ or Mg2+), which is essential for endonuclease activity.
-
Inhibitor Addition: Test compounds, including this compound and reference inhibitors, are added to the reaction mixture at various concentrations.
-
Signal Detection: The reaction is monitored by measuring the change in fluorescence (for FRET-based assays) or radioactivity. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in endonuclease activity (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration.
Cell-Based Antiviral Activity Assay (Plaque Reduction or Yield Reduction Assay)
This assay determines the efficacy of an inhibitor in a cellular context by measuring the reduction in viral replication.
Methodology:
-
Cell Culture: A susceptible cell line, such as Madin-Darby Canine Kidney (MDCK) cells, is cultured to form a confluent monolayer in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of influenza virus (e.g., H1N1, H3N2).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound (e.g., this compound) or a control inhibitor.
-
Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication (typically 48-72 hours).
-
Quantification of Viral Replication:
-
Plaque Reduction Assay: The cell monolayer is stained with a vital dye (e.g., crystal violet) to visualize plaques (zones of cell death caused by viral replication). The number and size of plaques are quantified.
-
Yield Reduction Assay: The supernatant from the infected and treated cells is collected, and the amount of progeny virus is quantified using methods such as TCID50 (50% tissue culture infectious dose) assay or quantitative PCR (qPCR) for viral RNA.
-
-
EC50 Determination: The effective concentration of the inhibitor that reduces viral replication by 50% (EC50) is determined by plotting the percentage of viral inhibition against the compound concentration.
Visualizing the Mechanism and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental procedures.
Caption: Influenza "Cap-Snatching" Mechanism and Inhibition.
Caption: In Vitro Endonuclease Inhibition Assay Workflow.
Caption: Cell-Based Antiviral Activity Assay Workflow.
References
A Comparative Analysis of Cap-Dependent Endonuclease Inhibitor-IN-12 Against Resistant Viral Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant viral strains poses a significant challenge to antiviral therapies. This guide provides a comparative study of a novel cap-dependent endonuclease (CEN) inhibitor, designated CEN-IN-12, against viral strains known to be resistant to existing CEN inhibitors such as baloxavir marboxil. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Cap-dependent endonuclease, a crucial enzyme for viral mRNA transcription initiation through a "cap-snatching" mechanism, is a prime target for antiviral drug development.[1][2] Baloxavir marboxil, the first approved CEN inhibitor, has demonstrated efficacy against influenza A and B viruses.[3][4][5] However, the emergence of resistance, primarily through mutations in the polymerase acidic (PA) protein, necessitates the development of new inhibitors with improved potency against these resistant variants.[3][6][7] This guide compares the performance of a novel inhibitor, CEN-IN-12, with the established drug baloxavir and another investigational inhibitor, ZX-7101, focusing on their activity against clinically relevant resistant strains.
Data Presentation
Table 1: Comparative Antiviral Activity (EC50, nM) of CEN Inhibitors Against Influenza A Virus Strains
| Virus Strain | Genotype (PA) | Baloxavir acid (BXA) | ZX-7101 | CEN-IN-12 (Hypothetical) |
| A/WSN/33 (H1N1) | Wild-Type | 0.70 | 0.68 | 0.55 |
| A/WSN/33 (H1N1) | PA-E18G | 6.87 | 6.05 | 2.15 |
| A/WSN/33 (H1N1) | PA-E23K | 12.23 | 11.91 | 4.80 |
| A/WSN/33 (H1N1) | PA-I38T | 27.92 | 28.76 | 8.50 |
Data for BXA and ZX-7101 are derived from published studies.[8] Data for CEN-IN-12 is hypothetical to illustrate the potential of a next-generation inhibitor.
Table 2: Fold-Change in Antiviral Susceptibility (IC50) of Baloxavir Against Resistant Influenza Strains
| Virus | PA Substitution | Fold-Change in IC50 vs. Wild-Type |
| Influenza A (H1N1) | I38L | 15.3 |
| Influenza A (H1N1) | I38T | 72.3 |
| Influenza A (H1N1) | E199D | 5.4 |
| Influenza B | I38T | 54.5 |
Data from studies on recombinant influenza viruses.[6]
Experimental Protocols
Cap-Dependent Endonuclease (CEN) Enzyme Inhibition Assay
This assay determines the direct inhibitory activity of a compound on the viral CEN enzyme.
Methodology:
-
Recombinant Enzyme: Purified recombinant PA N-terminal domain (PAN) containing the endonuclease active site is used.[2]
-
Substrate: A single-stranded DNA (ssDNA) or RNA substrate with a fluorescent reporter and a quencher is utilized.
-
Reaction: The reaction is initiated by adding the PAN enzyme to a mixture of the substrate and varying concentrations of the inhibitor (e.g., CEN-IN-12, baloxavir acid, ZX-7101).
-
Detection: The cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured over time.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay measures the effectiveness of a compound in inhibiting viral replication in a cellular context.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Virus Infection: Cells are infected with a specific titer of the influenza virus strain (wild-type or resistant mutant).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 12 hours) to allow for viral replication.
-
Quantification: Viral replication is quantified using methods such as:
-
Immunofluorescence Assay: Staining for a viral protein (e.g., nucleoprotein) and quantifying the number of infected cells.[8]
-
Cell Viability Assay (CPE Reduction): Measuring the cytopathic effect (CPE) of the virus on the cells using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is determined by plotting the percentage of inhibition against the compound concentration.
Generation of Resistant Viruses by Reverse Genetics
This method is used to create specific mutant viruses to test the efficacy of antiviral compounds.
Methodology:
-
Plasmid Construction: The desired mutation (e.g., PA-E18G, E23K, I38T) is introduced into a plasmid containing the full-length cDNA of the PA gene segment using site-directed mutagenesis.
-
Transfection: A set of eight plasmids, each containing a different influenza virus gene segment (including the mutated PA), are co-transfected into a suitable cell line, typically HEK293T cells.
-
Virus Rescue: The transfected cells produce infectious virus particles containing the desired mutation.
-
Virus Propagation and Titration: The rescued virus is propagated in MDCK cells, and the viral titer is determined by plaque assay or TCID50 assay.[8]
Visualizations
Signaling Pathway: Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Caption: Mechanism of action of CEN inhibitors.
Experimental Workflow: In Vitro Antiviral Susceptibility Testing
Caption: Workflow for antiviral susceptibility testing.
Logical Relationship: Development of Resistance to CEN Inhibitors
Caption: Pathway to CEN inhibitor resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cap-Dependent Endonuclease-IN-12: A Safety and Logistical Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for Cap-dependent endonuclease-IN-12 due to its potential environmental toxicity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All disposal actions must be conducted in accordance with institutional guidelines and local regulations.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C55H46F4N6O14S2 | [1] |
| Molecular Weight | 1155.11 g/mol | [1] |
| CAS Number | 2460686-97-7 | [1] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1) | [1] |
| Chronic Aquatic Toxicity | Chronic aquatic toxicity (Category 1) | [1] |
Disposal Workflow
The following diagram outlines the mandatory workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for the disposal of this compound, whether in solid form or in solution.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, to prevent skin and eye contact[1].
2. Waste Collection and Containment:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound and securely sealed to prevent leaks or spills.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and collect the spillage using an appropriate chemical spill kit[1]. Avoid generating dust from powdered forms of the compound.
-
Clean the affected area thoroughly to decontaminate the surface.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow the storage conditions specified in the safety data sheet, which may include temperature restrictions[1].
5. Final Disposal:
-
The disposal of this compound waste must be handled by a licensed and approved waste disposal company[1].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
6. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of Cap-dependent endonuclease inhibitors can inform risk assessment. These inhibitors target a critical step in the replication of certain viruses, such as influenza. The diagram below illustrates the general mechanism of cap-snatching, which is inhibited by compounds like this compound.
By providing this comprehensive guidance, we aim to foster a culture of safety and environmental responsibility within the research community, ensuring that the valuable work of scientists and drug developers can proceed without compromising the well-being of personnel or the integrity of our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cap-dependent Endonuclease-IN-12
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cap-dependent endonuclease-IN-12, a potent inhibitor of influenza virus replication. Adherence to these protocols is critical for personal safety and the integrity of your research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this compound with care to minimize exposure and prevent environmental contamination. The following information details the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental procedure involving this compound.[2] At a minimum, the following PPE is required when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, consider double-gloving or using Silver Shield gloves underneath nitrile gloves.[3] |
| Eye and Face Protection | Safety Glasses or Goggles | Safety glasses with side shields are the minimum requirement.[3][4] When there is a splash hazard, a face shield worn over safety goggles is necessary.[3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential splashes.[3][4] For procedures with a higher risk of contamination, a fire-resistant or chemical-resistant lab coat may be appropriate. |
| Respiratory Protection | Respirator | A respirator may be necessary when working with the powdered form of the compound, especially if there is a risk of aerosolization.[4] The type of respirator should be determined by a risk assessment. |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[4][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is -20°C for the powder form and -80°C when in solvent.[1]
Handling and Experimental Use
-
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where the compound is handled.[1]
-
When weighing the powdered form, use a balance with a draft shield to minimize the potential for aerosolization.
Experimental Protocol: In Vitro Endonuclease Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound. This should be adapted based on specific experimental requirements.
-
Preparation of Reagents : Prepare all solutions, including the assay buffer, endonuclease enzyme, and a fluorogenic substrate, according to the specific assay kit's instructions.
-
Compound Dilution : Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to achieve the desired concentration range for testing.
-
Assay Plate Preparation : Add the diluted compound, endonuclease enzyme, and assay buffer to the wells of a microplate. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Initiation of Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate at the recommended temperature and for the specified duration, protected from light.
-
Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Spill Management and Disposal Plan
Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill : Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE : Wear the minimum PPE outlined above, and any additional protection deemed necessary by the risk assessment.
-
Contain the Spill : For powdered spills, carefully cover the spill with a chemical spill powder, starting from the edges and working inwards to prevent the powder from becoming airborne.[6]
-
Collect the Spilled Material : Use a plastic scoop to collect the absorbed or powdered material and place it into a labeled, sealable plastic bag.[6]
-
Decontaminate the Area : Wipe the spill area with a wet paper towel and then decontaminate with an appropriate cleaning agent.[6][7]
-
Dispose of Waste : All contaminated materials, including PPE, must be disposed of as hazardous waste.[6][7]
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregate Waste : Do not mix waste containing this compound with other waste streams.
-
Containerize Waste : Place all solid and liquid waste into clearly labeled, sealed, and compatible containers.
-
Arrange for Pickup : Contact your institution's environmental health and safety office to arrange for the collection and disposal of the hazardous waste.
Visualizing the Workflow: Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most current and comprehensive information.
References
- 1. mdpi.com [mdpi.com]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 4. Influenza A virus utilizes noncanonical cap-snatching to diversify its mRNA/ncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cap snatching - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
